molecular formula C14H16O4 B036989 Methyl 3-Aminopyridazine-4-carboxylate CAS No. 1256633-18-7

Methyl 3-Aminopyridazine-4-carboxylate

Cat. No.: B036989
CAS No.: 1256633-18-7
M. Wt: 248.27 g/mol
InChI Key: RNNDAVYQVQZDFE-UHFFFAOYSA-N
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Description

Methyl 3-aminopyridazine-4-carboxylate (CAS: 1256633-18-7) is a versatile heterocyclic building block of significant interest in organic and medicinal chemistry research. This compound, with the molecular formula C6H7N3O2 and a molecular weight of 153.14 g/mol, serves as a key precursor for the synthesis of more complex nitrogen-containing heterocycles . Its structure, featuring both an ester and an amino functional group on a pyridazine core, allows for diverse chemical transformations and ring-forming reactions. This reagent is specifically valued for its role as a synthetic intermediate in the construction of fused heterocyclic systems, such as 4-oxo-4H-pyrimido[1,2-b]pyridazine derivatives, which are valuable scaffolds in drug discovery efforts . Furthermore, through diazotization and subsequent reactions, it can be transformed into 1-(substituted pyridazin-3-yl)-1H-1,2,3-triazole derivatives, demonstrating its utility in generating libraries of compounds for biological screening . Researchers employ this building block to explore novel chemical space and develop potential pharmacologically active molecules. Handling and Safety: This product is for Research Use Only and is not intended for diagnostic or therapeutic use. Refer to the Safety Data Sheet for detailed handling instructions. Hazard Statements may include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-methoxyphenyl)-4-oxocyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c1-18-12-4-2-3-10(9-12)14(13(16)17)7-5-11(15)6-8-14/h2-4,9H,5-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNDAVYQVQZDFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(CCC(=O)CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30494231
Record name 1-(3-Methoxyphenyl)-4-oxocyclohexane-1-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256633-18-7
Record name 1-(3-Methoxyphenyl)-4-oxocyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30494231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-aminopyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Methyl 3-aminopyridazine-4-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its fundamental properties, strategic importance in synthesis, detailed experimental protocols, and its role as a versatile building block for novel therapeutics.

Core Molecular Profile and Physicochemical Properties

Methyl 3-aminopyridazine-4-carboxylate (CAS No: 1256633-18-7) is a distinct organic molecule featuring a pyridazine core.[1][2] The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, imparts unique electronic properties and conformational rigidity, making it a valuable scaffold in modern drug design.[3][4]

The primary molecular and physical characteristics are summarized below for quick reference.

PropertyValueSource(s)
Molecular Weight 153.14 g/mol [1][2]
Molecular Formula C₆H₇N₃O₂[1][2]
CAS Number 1256633-18-7[1][2]
SMILES O=C(C1=CC=NN=C1N)OC[1][2]
Appearance Solid (likely white or off-white powder)[5]
Purity Commonly available at ≥97%[1]
Solubility Limited solubility in water; soluble in polar organic solvents like ethanol and methanol.[5]
Storage Store at 2-8°C, sealed in a dry, dark place.[1][2]

Below is a 2D representation of the molecular structure, generated to clarify atom connectivity and functional group orientation.

Caption: 2D Structure of Methyl 3-aminopyridazine-4-carboxylate.

Strategic Importance in Drug Discovery and Medicinal Chemistry

The pyridazine scaffold is a privileged structure in medicinal chemistry, known to be present in a variety of biologically active compounds. Derivatives of pyridazine have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antihypertensive properties.[3]

Methyl 3-aminopyridazine-4-carboxylate serves as a crucial intermediate in the synthesis of more complex molecules, particularly kinase inhibitors.[6] The amino group at the 3-position and the methyl carboxylate at the 4-position provide two reactive handles for facile functionalization. This allows for the systematic modification of the molecule to explore structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and pharmacokinetics. Its utility is particularly noted in the development of therapeutics for oncological and inflammatory diseases.[6] The aminopyridine/aminopyridazine moiety is often employed to enhance aqueous solubility and metabolic stability, which are key parameters in developing orally bioavailable drugs.[7]

Synthesis and Chemical Reactivity: A Mechanistic Perspective

A logical synthetic pathway would likely involve the following key transformations:

Synthesis_Workflow Start Starting Material (e.g., Dichloropyridazine derivative) Step1 Nucleophilic Substitution (Amination) Start->Step1 Intermediate Amino-chloropyridazine Intermediate Step1->Intermediate Step2 Carboxylation/ Esterification Intermediate->Step2 Product Methyl 3-aminopyridazine- 4-carboxylate Step2->Product

Caption: Conceptual workflow for the synthesis of the target compound.

Proposed Experimental Protocol: A Self-Validating System

This protocol is a representative example based on analogous chemical transformations. Researchers should perform their own optimization.

Step 1: Amination of a Dichloropyridazine Precursor

  • Rationale: The introduction of the amino group is a critical step. Using a precursor like methyl 3,6-dichloropyridazine-4-carboxylate allows for selective nucleophilic aromatic substitution. Ammonia or a protected amine source can act as the nucleophile. The chlorine atoms are good leaving groups, activated by the electron-withdrawing nature of the pyridazine ring and the carboxylate group.

  • Procedure:

    • To a solution of methyl 3,6-dichloropyridazine-4-carboxylate (1.0 eq) in a suitable solvent (e.g., dioxane or DMF) in a sealed pressure vessel, add a solution of ammonia in methanol (excess, e.g., 10 eq).

    • Heat the reaction mixture at 80-120°C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the residue using column chromatography (e.g., silica gel with a gradient of ethyl acetate in hexanes) to isolate the mono-aminated product. The regioselectivity of this step is crucial and would need to be confirmed analytically.

Step 2: Dehalogenation (if necessary)

  • Rationale: If the starting material contains a second chlorine atom not at the desired position for amination, a dehalogenation step is required. Catalytic hydrogenation is a common and effective method for removing halogen atoms from heterocyclic rings.

  • Procedure:

    • Dissolve the chlorinated aminopyridazine intermediate (1.0 eq) in a solvent such as ethanol or methanol.

    • Add a catalyst, typically 10% Palladium on carbon (Pd/C) (e.g., 10 mol%).

    • Add a base, such as triethylamine or sodium acetate (1.5-2.0 eq), to neutralize the HCl formed during the reaction.

    • Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 4-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Analytical Characterization and Quality Control

Ensuring the identity and purity of Methyl 3-aminopyridazine-4-carboxylate is paramount. A multi-technique approach is necessary for unambiguous characterization, providing a self-validating system for quality control.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis NMR NMR Spectroscopy (¹H, ¹³C) - Structural Elucidation MS Mass Spectrometry - Molecular Weight Confirmation IR IR Spectroscopy - Functional Group ID HPLC HPLC/UPLC - Purity Assessment LCMS LC-MS - Identity & Purity Product Synthesized Product Product->NMR Product->MS Product->IR Product->HPLC Product->LCMS

Caption: A typical workflow for analytical characterization.

Detailed Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This technique will confirm the number and connectivity of protons. Expected signals would include a singlet for the methyl ester protons (~3.9 ppm), distinct signals for the aromatic protons on the pyridazine ring, and a broad singlet for the amine protons.

    • ¹³C NMR: This provides information on the carbon skeleton. Signals corresponding to the ester carbonyl, the aromatic carbons, and the methyl carbon would be expected.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique should be used to determine the molecular weight. The expected molecular ion peak [M+H]⁺ would be at m/z 154.14. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: This is used to identify key functional groups. Characteristic peaks would include N-H stretching for the amine (around 3300-3500 cm⁻¹), C=O stretching for the ester (around 1700-1730 cm⁻¹), and C=N/C=C stretching for the aromatic ring (around 1500-1600 cm⁻¹).[4]

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase column (e.g., C18) with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid or trifluoroacetic acid) is typically used to assess the purity of the compound, which should ideally be >97%.

Safety and Handling

As a laboratory chemical, Methyl 3-aminopyridazine-4-carboxylate requires careful handling.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves. Work in a well-ventilated area or a chemical fume hood.

Conclusion

Methyl 3-aminopyridazine-4-carboxylate is a valuable heterocyclic building block with significant potential in drug discovery and development. Its dual functional groups on the pyridazine core allow for diverse chemical modifications, making it an attractive starting point for the synthesis of novel therapeutic agents, especially kinase inhibitors. Understanding its physicochemical properties, reactivity, and proper handling is essential for any researcher looking to leverage this compound in their synthetic and medicinal chemistry programs.

References

  • Pipzine Chemicals. Methyl 3-Aminopyridine-4-Carboxylate.[Link]

  • Lead Sciences. Methyl 3-aminopyridazine-4-carboxylate.[Link]

  • MySkinRecipes. Methyl 3-Aminopyridazine-4-carboxylate.[Link]

  • PubChem. Methyl 3-amino-1H-pyrazole-4-carboxylate.[Link]

  • PubChem. Methyl 3,6-dichloropyridazine-4-carboxylate.[Link]

  • ResearchGate. Synthesis of Methyl 6-Chloropyridazine-3-carboxylate.[Link]

  • Wikipedia. 3-Aminopyridine.[Link]

  • MDPI. Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity.[Link]

  • PubMed Central. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases.[Link]

  • Chem-Impex. 3-Aminopyridazine.[Link]

  • RSC Publishing. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).[Link]

  • ACS Publications. Structure Property Relationships of Carboxylic Acid Isosteres.[Link]

  • Google Patents.WO2016180833A1 - Process for preparing 4-amino-pyridazines.
  • NIH. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review.[Link]

  • ResearchGate. Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents.[Link]

  • RSC Publishing. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid.[Link]

  • Eureka | Patsnap. Preparation method of 3-amino-4-methylpyridine.[Link]

  • Digital Commons @ University of the Sciences. "Synthesis and Characterization of Unique Pyridazines" by William Hobbs.[Link]

  • Arkivoc. Recent developments in aminopyrazole chemistry.[Link]

  • MDPI. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.[Link]

  • MDPI. Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors.[Link]

Sources

Strategic Retrosynthesis of Methyl 3-Aminopyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Modular Approach for Medicinal Chemistry

Executive Summary

This technical guide provides a comprehensive retrosynthetic analysis and forward synthesis strategy for Methyl 3-aminopyridazine-4-carboxylate (CAS: 1256633-18-7). As a 1,2-diazine scaffold, this molecule represents a privileged structure in drug discovery, particularly as a precursor for fused bicyclic systems (e.g., pyrimido[4,5-c]pyridazines) used in kinase inhibition.

This analysis prioritizes robustness and regiocontrol , favoring pathways that avoid the ambiguity of direct cyclization in favor of stepwise functionalization of the pyridazine core.

Part 1: Retrosynthetic Analysis

The structural core of the target is an electron-deficient pyridazine ring. The presence of the 3-amino group adjacent to the 4-carboxylate ester creates a "push-pull" electronic system, but also introduces steric congestion.

Strategic Disconnections

We apply a Functional Group Interconversion (FGI) strategy to trace the molecule back to a stable lactam precursor.

  • C3–N Bond Disconnection (SNAr): The amino group at C3 is installed via Nucleophilic Aromatic Substitution. The pyridazine ring is highly π-deficient, making the C3 and C6 positions susceptible to nucleophilic attack, especially when activated by a leaving group like chloride.

  • C3–Cl Bond Disconnection (Deoxychlorination): The 3-chloro precursor is derived from the tautomeric 3-oxo-2,3-dihydropyridazine (lactam). This is a standard transformation using phosphoryl chloride (

    
    ).
    
  • Ring Construction (Condensation): The 3-oxo-4-carboxylate core is classically assembled via the condensation of hydrazine with a 1,4-dicarbonyl equivalent.

Visualizing the Retrosynthetic Tree

The following diagram maps the logical flow from the target to commercially viable starting materials.

Retrosynthesis Figure 1: Retrosynthetic Tree for Methyl 3-aminopyridazine-4-carboxylate Target Target: Methyl 3-aminopyridazine-4-carboxylate Inter1 Intermediate 1: Methyl 3-chloropyridazine-4-carboxylate Target->Inter1 Disconnection: C-N (S_NAr) Reagent: NH3/MeOH Inter2 Intermediate 2: Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate Inter1->Inter2 Disconnection: C-Cl (Chlorination) Reagent: POCl3 Start Starting Materials: Hydrazine + Dicarbonyl Equivalent (e.g., Dimethyl acetylenedicarboxylate) Inter2->Start Disconnection: N-N (Cyclization) Reagent: N2H4

Caption: Figure 1 illustrates the stepwise disconnection of the target molecule, prioritizing the installation of the amino group as the final step to ensure chemoselectivity.

Part 2: Detailed Synthetic Protocols

The forward synthesis is divided into two critical phases: Core Activation and Amination .

Phase 1: Chlorination of the Lactam Scaffold

The precursor, Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate , exists in equilibrium with its hydroxypyridazine tautomer. Treatment with phosphoryl chloride converts this to the electrophilic 3-chloro derivative.

  • Reaction Type: Deoxychlorination / Vilsmeier-Haack type activation.

  • Key Challenge: Regioselectivity is generally not an issue here as C3 is the only enolizable position, but temperature control is vital to prevent degradation of the ester.

Experimental Protocol:

  • Setup: Equip a dry round-bottom flask with a reflux condenser and a drying tube (CaCl₂).

  • Reagents: Suspend Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate (1.0 equiv) in neat

    
     (5.0–10.0 equiv).
    
  • Execution: Heat the mixture to 80–90 °C for 2–3 hours. The suspension will clear as the imidoyl chloride forms.

  • Workup (CRITICAL):

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture onto crushed ice with vigorous stirring. (Exothermic hydrolysis of excess

      
      ).
      
    • Neutralize carefully with saturated

      
       or solid 
      
      
      
      to pH ~7–8.
    • Extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Purification: Dry organic layer over

    
    , filter, and concentrate. The crude Methyl 3-chloropyridazine-4-carboxylate is often pure enough for the next step.
    
Phase 2: Nucleophilic Aromatic Substitution (SNAr)

The 3-chloropyridazine ring is highly activated toward nucleophiles due to the inductive effect of the adjacent nitrogen and the electron-withdrawing ester at C4.

  • Mechanism: Addition-Elimination (

    
    ).
    
  • Regioselectivity: The C3 position is significantly more electrophilic than C4, C5, or C6 due to the alpha-nitrogen and the ortho-ester activation.

Experimental Protocol:

  • Solvent System: Methanolic Ammonia (

    
     in MeOH) or THF saturated with 
    
    
    
    gas.
  • Reaction: Dissolve Methyl 3-chloropyridazine-4-carboxylate (1.0 equiv) in the ammonia solution (10–20 equiv of

    
    ).
    
  • Conditions:

    • Method A (Room Temp): Stir in a sealed pressure tube at 25 °C for 12–24 hours.

    • Method B (Thermal): Heat to 60 °C in a sealed vessel for 2–4 hours (accelerates reaction but risks ester amidation).

  • Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the chloro-starting material (M+H ~173/175) and appearance of product (M+H ~154).

  • Purification: Concentrate the solvent in vacuo. Triturate the residue with cold diethyl ether or recrystallize from Ethanol/Water to obtain Methyl 3-aminopyridazine-4-carboxylate .

Part 3: Mechanistic Insight & Troubleshooting
The SNAr Mechanism

Understanding the mechanism is crucial for troubleshooting low yields. The reaction proceeds through a Meisenheimer complex.

Mechanism Figure 2: S_NAr Reaction Mechanism on the Pyridazine Core Step1 3-Chloro Substrate Step2 Nu Attack (NH3) Step1->Step2 Activation by Ring N Step3 Meisenheimer Complex Step2->Step3 Resonance Stabilization Step4 Elimination (-HCl) Step3->Step4 Restoration of Aromaticity Product 3-Amino Product Step4->Product

Caption: Figure 2 details the addition-elimination pathway. The intermediate is stabilized by the electron-withdrawing ester at C4.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete hydrolysis of

adducts.
Ensure the quench is performed slowly on ice; adjust pH to >7 to liberate the free base.
Ester Hydrolysis Aqueous workup too basic or prolonged heating.Use mild bases (

); avoid NaOH. Perform amination in anhydrous conditions.
Amide Formation Attack of

on the ester (side reaction).
Perform SNAr at lower temperatures (RT). The C3-Cl is more reactive than the C4-Ester, but heat narrows this selectivity window.
Regioisomers Starting material impurity.Verify the regiochemistry of the 3-oxo precursor using NOE NMR experiments.
Part 4: Safety & Handling
  • Phosphoryl Chloride (

    
    ):  Highly corrosive and reacts violently with water. All glassware must be dry. Quench in a fume hood behind a blast shield.
    
  • Hydrazine (if synthesizing core): Potent hepatotoxin and potential carcinogen. Use primarily as the hydrate form to reduce explosion risk.

  • Pyridazines: Many derivatives are biologically active; handle with standard PPE (gloves, goggles, lab coat) to prevent transdermal absorption.

References
  • Thieme Chemistry. (2004).[1] Product Class 8: Pyridazines. Science of Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (2003). Novel Pyridine-Catalyzed Reaction of Dimethyl Acetylenedicarboxylate. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 3-aminopyridazine-4-carboxylate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of the Pyridazine Scaffold

The pyridazine moiety, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a privileged scaffold in the design of novel therapeutic agents. Methyl 3-aminopyridazine-4-carboxylate, in particular, has emerged as a crucial building block, primarily in the development of targeted therapies such as kinase inhibitors for the treatment of oncological and inflammatory diseases.[1] This guide provides a comprehensive overview of its chemical structure, synthesis, and characterization, and delves into its applications in drug discovery, offering insights for researchers in the field.

Chemical Structure and Physicochemical Properties

Methyl 3-aminopyridazine-4-carboxylate is a small organic molecule with the chemical formula C₆H₇N₃O₂ and a molecular weight of 153.14 g/mol .

Table 1: Physicochemical Properties of Methyl 3-aminopyridazine-4-carboxylate

PropertyValueSource
CAS Number 1256633-18-7N/A
Molecular Formula C₆H₇N₃O₂N/A
Molecular Weight 153.14N/A
Appearance Solid (predicted)N/A
Solubility Soluble in polar organic solventsN/A

The structure features a pyridazine ring substituted with an amino group at the 3-position and a methyl carboxylate group at the 4-position. The presence of the amino group and the ester functionality makes it a versatile intermediate for further chemical modifications. The lone pair of electrons on the amino group can participate in nucleophilic reactions, while the ester can be hydrolyzed or converted to other functional groups.

Synthesis of Methyl 3-aminopyridazine-4-carboxylate: A Proposed Pathway

A potential starting material for the synthesis of Methyl 3-aminopyridazine-4-carboxylate could be a suitably substituted 1,4-dicarbonyl compound. The synthesis of related pyridazine carboxylates often involves multi-step sequences including cyclization, oxidation, and esterification.[2] For instance, the synthesis of Methyl 6-chloropyridazine-3-carboxylate has been reported to start from ethyl levulinate, proceeding through six steps.[2]

Proposed Synthetic Workflow:

G cluster_0 Proposed Synthesis of Methyl 3-aminopyridazine-4-carboxylate start Substituted 1,4-dicarbonyl precursor step1 Cyclization with Hydrazine start->step1 Formation of pyridazine ring step2 Functional Group Interconversion (e.g., Halogenation) step1->step2 Introduction of leaving group step3 Amination step2->step3 Introduction of amino group step4 Esterification step3->step4 Formation of methyl ester end_product Methyl 3-aminopyridazine-4-carboxylate step4->end_product

Caption: A generalized workflow for the proposed synthesis of Methyl 3-aminopyridazine-4-carboxylate.

Detailed Hypothetical Protocol:

  • Step 1: Synthesis of a Dihydropyridazine Intermediate. A suitably substituted 1,4-dicarbonyl compound would be reacted with hydrazine hydrate in a suitable solvent like ethanol. The reaction mixture would be refluxed to facilitate the cyclization and formation of the dihydropyridazine ring.

  • Step 2: Aromatization. The dihydropyridazine intermediate would then be oxidized to the corresponding aromatic pyridazine. This can often be achieved using an oxidizing agent like bromine in acetic acid.

  • Step 3: Introduction of the Amino Group. A halogenated pyridazine precursor could undergo nucleophilic aromatic substitution with an ammonia source to introduce the amino group at the 3-position.

  • Step 4: Formation of the Carboxylic Acid. The precursor would then be subjected to a reaction to introduce the carboxylic acid moiety at the 4-position, for instance, through lithiation followed by carboxylation with carbon dioxide.

  • Step 5: Esterification. Finally, the resulting carboxylic acid would be esterified to the methyl ester using methanol under acidic conditions (e.g., with sulfuric acid as a catalyst).

Self-Validation: Each step of this proposed synthesis would require rigorous in-process controls. Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) would be used to monitor the progress of each reaction and confirm the consumption of starting materials. The identity and purity of the intermediates and the final product would be confirmed by spectroscopic methods as detailed in the following section.

Spectroscopic Characterization

The structural elucidation of Methyl 3-aminopyridazine-4-carboxylate would rely on a combination of spectroscopic techniques. Although experimental spectra for this specific compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.[3][4]

Table 2: Predicted Spectroscopic Data for Methyl 3-aminopyridazine-4-carboxylate

TechniquePredicted Key Signals
¹H NMR - Aromatic protons on the pyridazine ring. - A singlet for the methyl ester protons (~3.9 ppm). - A broad singlet for the amino protons.
¹³C NMR - Carbonyl carbon of the ester (~165-170 ppm). - Aromatic carbons of the pyridazine ring. - Methyl carbon of the ester (~52 ppm).
FT-IR (cm⁻¹) - N-H stretching of the amino group (~3300-3500 cm⁻¹). - C=O stretching of the ester (~1720 cm⁻¹). - C=N and C=C stretching of the aromatic ring (~1500-1600 cm⁻¹).
Mass Spec (m/z) - Molecular ion peak [M]⁺ at approximately 153.14.

Expert Insights into Spectral Interpretation:

  • ¹H NMR: The chemical shifts of the aromatic protons on the pyridazine ring would be influenced by the electronic effects of the amino and ester groups. The integration of the peaks would confirm the number of protons in each environment.

  • ¹³C NMR: The number of distinct signals in the ¹³C NMR spectrum would confirm the number of unique carbon environments in the molecule. The chemical shift of the carbonyl carbon is a key diagnostic peak.

  • FT-IR: The presence of characteristic absorption bands for the N-H and C=O stretching vibrations would provide strong evidence for the presence of the amino and ester functional groups.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The primary application of Methyl 3-aminopyridazine-4-carboxylate in drug discovery is as a key intermediate in the synthesis of kinase inhibitors.[1] Kinases are a large family of enzymes that play a critical role in cell signaling by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.

The 3-aminopyridazine scaffold is particularly attractive for kinase inhibitor design because the nitrogen atoms of the pyridazine ring can form crucial hydrogen bond interactions with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. The amino group at the 3-position provides a convenient handle for introducing various side chains that can be tailored to interact with other regions of the ATP-binding pocket, thereby conferring potency and selectivity.

Workflow for Kinase Inhibitor Synthesis:

G cluster_1 Kinase Inhibitor Synthesis Workflow start Methyl 3-aminopyridazine-4-carboxylate step1 Amide Coupling or Nucleophilic Substitution start->step1 Functionalization of amino group step2 Introduction of diverse chemical moieties step1->step2 Exploration of Structure-Activity Relationship (SAR) step3 Lead Optimization step2->step3 Iterative design and synthesis end_product Potent and Selective Kinase Inhibitor step3->end_product

Caption: A generalized workflow illustrating the use of Methyl 3-aminopyridazine-4-carboxylate in the synthesis of kinase inhibitors.

Examples of Targeted Kinase Pathways:

While specific kinase inhibitors derived directly from Methyl 3-aminopyridazine-4-carboxylate are not detailed in the provided search results, the pyridazine scaffold is a component of inhibitors targeting various kinase families, including:

  • Tyrosine Kinases: Such as Bruton's Tyrosine Kinase (Btk), which is involved in B-cell signaling and is a target for autoimmune diseases and B-cell malignancies.[5]

  • Serine/Threonine Kinases: Such as those involved in inflammatory signaling pathways.

The versatility of the 3-aminopyridazine-4-carboxylate core allows for the generation of large libraries of compounds for high-throughput screening against a panel of kinases, facilitating the discovery of novel and selective inhibitors.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling Methyl 3-aminopyridazine-4-carboxylate. While a specific Safety Data Sheet (SDS) for this compound was not found, general safety guidelines for related aminopyridine and pyridazine derivatives should be followed.[6][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Methyl 3-aminopyridazine-4-carboxylate is a valuable and versatile building block in the field of medicinal chemistry. Its unique chemical structure, featuring a pyridazine core with reactive amino and ester functionalities, makes it an ideal starting point for the synthesis of complex molecules, particularly kinase inhibitors. While detailed experimental data for this specific compound is not yet widely available in the public domain, this guide provides a comprehensive overview of its known properties, a proposed synthetic strategy, and its significant potential in the development of novel therapeutics. As research into targeted therapies continues to expand, the importance of key intermediates like Methyl 3-aminopyridazine-4-carboxylate is set to grow, making it a compound of great interest to researchers in drug discovery and development.

References

  • Pipzine Chemicals. (n.d.). Methyl 3-Aminopyridine-4-Carboxylate.
  • MDPI. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 3-Aminopyridazine-4-carboxylate.
  • MDPI. (n.d.). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Retrieved from [Link]

  • ResearchGate. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from [Link]

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Pyridazinyl amino derivatives as alk5 inhibitors.
  • ResearchGate. (n.d.). Synthesis, characterization and computational studies of (E)-2-{[(2-aminopyridin-3-yl)imino]-methyl}-4,6-di-tert-butylphenol. Retrieved from [Link]

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  • Google Patents. (n.d.). Inhibitors of syk.
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  • PubChem. (n.d.). Imidazopyridazinone and imidazopyridone derivatives, the preparation thereof and their use as pharmaceutical compositions - Patent US-8034941-B2. Retrieved from [Link]

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  • Google Patents. (n.d.). Process for making 3-amino-2-chloro-4-methylpyridine.
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The Strategic Utility of Methyl 3-Aminopyridazine-4-carboxylate in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: The Pyridazine Scaffold as a Privileged Motif in Medicinal Chemistry

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a cornerstone in the design of novel therapeutics. Its unique electronic properties, including a significant dipole moment and the capacity for dual hydrogen bonding, impart favorable pharmacokinetic and pharmacodynamic characteristics to bioactive molecules.[1] Within this chemical class, Methyl 3-aminopyridazine-4-carboxylate stands out as a versatile and highly valuable building block for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapies.[2] This technical guide provides an in-depth analysis of the synthesis, chemical properties, and strategic applications of Methyl 3-aminopyridazine-4-carboxylate, offering a Senior Application Scientist's perspective on its role in modern drug development.

Physicochemical and Structural Characteristics

A foundational understanding of a building block's intrinsic properties is paramount for its effective deployment in a synthetic campaign. The key identifiers and properties of Methyl 3-aminopyridazine-4-carboxylate are summarized below.

Identifier/PropertyValueSource
IUPAC Name Methyl 3-aminopyridazine-4-carboxylateN/A
CAS Number 1256633-18-7[3]
Molecular Formula C₆H₇N₃O₂[3]
Molecular Weight 153.14 g/mol [3]
Appearance Solid (form may vary)N/A

Synthetic Strategies and Methodologies

One potential synthetic approach involves the use of a dichloropyridazine precursor, which allows for sequential nucleophilic substitution reactions. This strategy offers control over the regiochemistry of the final product.

G cluster_0 Conceptual Synthetic Workflow Start Dichloropyridazine Precursor Step1 Selective Nucleophilic Substitution (e.g., with NaOMe) Start->Step1 Reagents: Sodium Methoxide, Methanol Step2 Introduction of Amino Group (e.g., Buchwald-Hartwig amination or SNAr) Step1->Step2 Reagents: Ammonia source, Pd catalyst/ligand Product Methyl 3-aminopyridazine-4-carboxylate Step2->Product

Caption: Conceptual workflow for the synthesis of Methyl 3-aminopyridazine-4-carboxylate.

Experimental Protocol (Hypothetical, based on related transformations):

  • Step 1: Selective Methoxylation. To a solution of a suitable dichloropyridazine-4-carboxylate starting material in anhydrous methanol under an inert atmosphere, sodium methoxide (1.1 equivalents) is added portion-wise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 4-6 hours, monitoring by TLC or LC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated under reduced pressure to yield the intermediate methoxypyridazine.

  • Step 2: Amination. The methoxypyridazine intermediate is dissolved in a suitable solvent such as dioxane, followed by the addition of an ammonia source (e.g., benzophenone imine as an ammonia surrogate), a palladium catalyst (e.g., Pd₂(dba)₃), and a suitable phosphine ligand (e.g., Xantphos). A base, such as cesium carbonate, is added, and the reaction mixture is heated to 80-100 °C until the starting material is consumed. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The crude product is then purified by column chromatography to afford Methyl 3-aminopyridazine-4-carboxylate.

Note: This is a generalized, hypothetical protocol. The choice of starting materials, catalysts, ligands, and reaction conditions would require experimental optimization.

Spectroscopic Characterization

Detailed experimental spectroscopic data for Methyl 3-aminopyridazine-4-carboxylate is not widely published. However, based on its structure and data from analogous compounds, the expected spectral features can be predicted.[4][5]

¹H NMR:

  • A singlet for the methyl ester protons (-OCH₃) is expected in the range of 3.8-4.0 ppm.

  • The aromatic protons on the pyridazine ring would likely appear as two distinct signals in the downfield region (7.0-9.0 ppm), with their coupling pattern dependent on the specific electronic environment.

  • A broad singlet corresponding to the amino group (-NH₂) protons would be observed, with its chemical shift being solvent-dependent.

¹³C NMR:

  • The carbonyl carbon of the ester is expected to resonate in the range of 160-170 ppm.

  • The methyl carbon of the ester would appear around 50-55 ppm.

  • The aromatic carbons of the pyridazine ring would show signals in the range of 110-160 ppm.

FT-IR:

  • Characteristic N-H stretching vibrations for the primary amine would be expected in the region of 3300-3500 cm⁻¹.

  • A strong C=O stretching band for the ester carbonyl group would be prominent around 1700-1730 cm⁻¹.

  • C=N and C=C stretching vibrations from the pyridazine ring would be observed in the 1400-1600 cm⁻¹ region.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of Methyl 3-aminopyridazine-4-carboxylate lies in the differential reactivity of its functional groups. The primary amino group serves as a versatile nucleophile and a key handle for introducing diversity into molecular scaffolds. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing further points for modification.

Key Reactions and Transformations:

  • N-Arylation/N-Alkylation: The amino group can readily undergo coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with various aryl or heteroaryl halides. This is a common strategy for linking the pyridazine core to other fragments in the construction of complex drug candidates.

  • Amide Bond Formation: The amino group can react with carboxylic acids or their activated derivatives to form amides. This reaction is fundamental in medicinal chemistry for creating molecules that can engage in specific hydrogen bonding interactions with biological targets.

  • Diazotization: The primary aromatic amine can be converted to a diazonium salt, which can then be subjected to a variety of transformations, including Sandmeyer-type reactions to introduce a range of substituents onto the pyridazine ring.[6]

  • Ester Hydrolysis and Amidation: The methyl ester can be saponified to the corresponding carboxylic acid, which can then be coupled with amines to generate a diverse library of amides.

G cluster_1 Reactivity and Derivatization Pathways Core Methyl 3-aminopyridazine-4-carboxylate N-Arylation N-Aryl Pyridazines Core->N-Arylation Buchwald-Hartwig Coupling AmideFormation N-Acyl Pyridazines Core->AmideFormation Acylation Diazotization Substituted Pyridazines (via Diazonium Salt) Core->Diazotization NaNO₂, H⁺ AmideLibrary Pyridazine-4-carboxamides Core->AmideLibrary 1. Saponification 2. Amide Coupling

Caption: Key reaction pathways for the derivatization of Methyl 3-aminopyridazine-4-carboxylate.

Application in Kinase Inhibitor Synthesis:

The pyridazine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[7][8] The 3-amino-4-carboxylate substitution pattern is particularly valuable as it allows for the installation of substituents that can occupy the ATP-binding site of kinases. The amino group can serve as a hydrogen bond donor, interacting with the hinge region of the kinase, while the carboxylate position can be modified to extend into the solvent-exposed region or to pick up additional interactions.

A representative application is in the synthesis of inhibitors for kinases such as ALK5 (TGF-β type I receptor).[2] In a typical synthetic scheme, the amino group of Methyl 3-aminopyridazine-4-carboxylate could be coupled with a substituted pyridine or other heterocyclic fragment, while the ester could be converted to an amide to modulate solubility and cell permeability.

Conclusion and Future Outlook

Methyl 3-aminopyridazine-4-carboxylate is a high-value building block for medicinal chemistry and drug discovery. Its strategic placement of functional groups on the privileged pyridazine scaffold provides a versatile platform for the synthesis of diverse compound libraries. While detailed public data on its synthesis and characterization are sparse, its utility is evident from its commercial availability and the established importance of the pyridazine core in modern therapeutics. As the demand for novel, highly specific kinase inhibitors and other targeted agents continues to grow, the role of well-designed heterocyclic building blocks like Methyl 3-aminopyridazine-4-carboxylate is set to expand, enabling the rapid exploration of chemical space and the acceleration of drug development pipelines.

References

[4] Elgemeie, G. H., et al. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. PMC. [Link]. Published October 13, 2022.

[5] Al-Wahaibi, L. H., et al. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. PMC. [Link]. Published July 21, 2023.

[9] PrepChem. Synthesis of 3-amino-6-[4-methoxy-3-(1-methylethoxy)phenyl]pyridazine. PrepChem Website. [Link]. Accessed January 28, 2026.

[10] Google Patents. Preparation process of 3 amino-4 methyl pyridine. Google Patents. . Published February 11, 2009.

[2] Google Patents. Pyridazinyl amino derivatives as alk5 inhibitors. Google Patents. . Published January 18, 2024.

[11] National Institutes of Health. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. National Institutes of Health. [Link]. Published October 20, 2021.

[7] PubMed. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. PubMed. [Link]. Published April 19, 2016.

[12] Google Patents. Process for making 3-amino-2-chloro-4-methylpyridine. Google Patents. . Published June 4, 2002.

[13] J-Stage. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. J-Stage. [Link]. Published April 1, 2016.

[1] Google Patents. Process for preparing 4-amino-pyridazines. Google Patents. . Published November 17, 2016.

[14] MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]. Published October 18, 2022.

[15] The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. International Journal of ChemTech Research. [Link]. Published 2016.

[8] National Institutes of Health. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. National Institutes of Health. [Link]. Published October 23, 2023.

[16] MDPI. Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. MDPI. [Link]. Published October 10, 2023.

[17] ACS Publications. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. [Link]. Published May 23, 2022.

[18] Journal of the Chemical Society, Perkin Transactions 1. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. RSC Publishing. [Link]. Published 1983.

[19] BindingDB. Patents In BindingDB. BindingDB. [Link]. Accessed January 28, 2026.

[20] MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]. Published September 23, 2022.

[21] Google Patents. Substituted imidazo[1,2b]pyridazines as kinase inhibitors, the production thereof, and use of the same as medicaments. Google Patents. . Published March 8, 2007.

[6] Wikipedia. Diazonium compound. Wikipedia. [Link]. Accessed January 28, 2026.

[22] PubChem. Imidazopyridazinone and imidazopyridone derivatives, the preparation thereof and their use as pharmaceutical compositions - Patent US-8034941-B2. PubChem. [Link]. Accessed January 28, 2026.

[23] National Institutes of Health. Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. National Institutes of Health. [Link]. Published January 14, 2022.

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A Comprehensive Technical Guide to the Stability and Storage of Methyl 3-aminopyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: Methyl 3-aminopyridazine-4-carboxylate is a heterocyclic compound of significant interest as a structural motif and key intermediate in the synthesis of novel therapeutic agents. The integrity and purity of this reagent are paramount for the reliability and reproducibility of research and development outcomes. This guide provides an in-depth analysis of the chemical stability of Methyl 3-aminopyridazine-4-carboxylate, delineates its primary degradation pathways, and establishes a framework for optimal storage and handling. Furthermore, it details a robust, self-validating protocol for assessing the compound's stability, ensuring that researchers can confidently ascertain its quality over time.

Introduction and Physicochemical Profile

Methyl 3-aminopyridazine-4-carboxylate is a bifunctional molecule featuring a pyridazine core, a primary aromatic amine, and a methyl ester. This unique combination of functional groups dictates its reactivity and, consequently, its stability profile.[1] The pyridazine ring, an electron-deficient diazine, influences the basicity of the adjacent amino group and the reactivity of the ester.[2] Understanding these intrinsic properties is the first step toward predicting and mitigating potential degradation.

Table 1: Physicochemical Properties of Methyl 3-aminopyridazine-4-carboxylate

PropertyValueSource
Molecular Formula C₆H₇N₃O₂-
Molecular Weight 169.14 g/mol -
Appearance White to off-white or light yellow solid/powder[3]
Solubility Limited solubility in water; soluble in organic solvents like methanol, ethanol, and dichloromethane.[1][3]
pKa Data not readily available, but the amino group imparts basic character.[1]

Note: Some properties are based on the closely related pyridine analogue where specific data for the pyridazine derivative is not available.

Foreseen Degradation Pathways

The chemical stability of a molecule is best understood by examining its susceptibility to various stress factors. For Methyl 3-aminopyridazine-4-carboxylate, the primary points of vulnerability are the ester and amino functionalities. Forced degradation studies, which intentionally expose the compound to harsh conditions, are essential for identifying likely degradation products and establishing the specificity of analytical methods.[4]

The principal degradation pathways are:

  • Hydrolytic Degradation: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions.[1]

    • Acid-Catalyzed Hydrolysis: In the presence of acid and water, the ester will hydrolyze to form 3-aminopyridazine-4-carboxylic acid and methanol.

    • Base-Catalyzed Saponification: Under basic conditions, the ester is irreversibly converted to the corresponding carboxylate salt and methanol. This reaction is typically faster than acid-catalyzed hydrolysis.

  • Oxidative Degradation: The electron-rich amino group and the pyridazine ring itself can be targets for oxidation. Common laboratory oxidants (e.g., hydrogen peroxide) can lead to the formation of N-oxides or other colored, complex impurities. The primary amine is particularly susceptible.

  • Photolytic Degradation: Aromatic amines are often sensitive to light, particularly in the UV spectrum. Exposure can initiate free-radical reactions, leading to dimerization, polymerization, or complex decomposition, often indicated by a change in color (e.g., darkening).

  • Diazotization: In the presence of nitrous acid (which can form from nitrite salts under acidic conditions), the primary aromatic amine can be converted to an unstable diazonium salt. This intermediate can rapidly decompose, leading to a variety of products.[5]

G cluster_main Methyl 3-aminopyridazine-4-carboxylate cluster_products Potential Degradation Products parent Parent Compound (C₆H₇N₃O₂) hydrolysis 3-Aminopyridazine-4-carboxylic Acid (Hydrolysis Product) parent->hydrolysis H₂O / H⁺ or OH⁻ oxidation N-Oxide / Oxidized Species (Oxidation Product) parent->oxidation [O] (e.g., H₂O₂) photo Complex Photoproducts (Photodegradation) parent->photo Light (hν)

Caption: Major potential degradation pathways for Methyl 3-aminopyridazine-4-carboxylate.

Recommended Storage and Handling Protocols

To preserve the integrity of Methyl 3-aminopyridazine-4-carboxylate, adherence to strict storage and handling protocols is critical. The following recommendations are based on the compound's chemical nature and general best practices for heterocyclic amines and esters.

Table 2: Recommended Storage Conditions

FormTemperatureAtmosphereLight ProtectionContainerRationale
Solid 2-8°C (Refrigerated)Inert Gas (Argon or Nitrogen) RecommendedAmber vial or stored in the darkTightly sealed, non-reactive (glass)Minimizes thermal degradation and prevents oxidation. Protects from light-induced degradation.[6] Prevents moisture ingress which can cause hydrolysis.
Solution ≤ -20°C (Frozen)Inert Gas OverlayAmber vial or foil-wrappedTightly sealed, appropriate for solventDrastically slows hydrolytic and other solution-phase degradation pathways. Protects from light. Prevents solvent evaporation and gas exchange.

Handling Best Practices:

  • Inert Atmosphere: When handling the solid for extended periods (e.g., weighing), do so in a glove box or under a stream of inert gas to minimize exposure to oxygen and moisture.

  • Avoid Incompatibilities: Keep the compound away from strong acids, strong bases, and strong oxidizing agents to prevent rapid decomposition.

  • Use Clean Equipment: Utilize clean, dry spatulas and glassware to avoid introducing contaminants that could catalyze degradation.

  • Minimize Light Exposure: Work with the compound in a fume hood with the light off or under yellow light where possible. Always store prepared solutions in amber vials or wrap containers in aluminum foil.

A Self-Validating Framework for Stability Assessment

To ensure the reliability of experimental results, the stability of key reagents must be verified. This section provides a comprehensive workflow for conducting a forced degradation study and developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This process is self-validating: the forced degradation study generates the very impurities the HPLC method must prove it can resolve, thereby confirming its suitability for stability monitoring.[4][7]

G start Obtain Compound Batch stress Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->stress analyze Analyze Stressed Samples via HPLC stress->analyze hplc_dev Develop RP-HPLC Method (C18 Column, ACN/Buffer) hplc_dev->analyze decision Peak Purity & Resolution Check: Is Parent Peak Separated from All Degradants? analyze->decision success Method is Stability-Indicating decision->success Yes fail Refine HPLC Method (Adjust Gradient, pH, etc.) decision->fail No fail->hplc_dev

Caption: Experimental workflow for developing a stability-indicating HPLC method.

Experimental Protocol: Forced Degradation Study

Objective: To intentionally degrade Methyl 3-aminopyridazine-4-carboxylate under various stress conditions to generate potential degradation products. The goal is to achieve 5-20% degradation, which is sufficient to produce detectable degradant peaks without causing secondary degradation.[8][9]

Materials:

  • Methyl 3-aminopyridazine-4-carboxylate

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3% (v/v)

  • HPLC vials

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in methanol to create a stock solution of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4-8 hours. Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 1-2 hours. Neutralize with 1 mL of 0.1 M HCl and dilute with mobile phase.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 4-8 hours, protected from light. Dilute with mobile phase.

  • Thermal Degradation: Place the solid compound in a 70°C oven for 24 hours. Also, heat a sealed vial of the stock solution at 60°C for 24 hours. Prepare samples for analysis by dissolving/diluting in the mobile phase.

  • Photolytic Degradation: Expose the solid compound and a vial of the stock solution to direct sunlight or a photostability chamber for 24-48 hours. Prepare samples for analysis.

  • Control Sample: Dilute the stock solution with mobile phase to the target concentration without subjecting it to any stress.

Protocol: Stability-Indicating HPLC Method

Objective: To develop an RP-HPLC method capable of separating the intact Methyl 3-aminopyridazine-4-carboxylate from all process impurities and degradation products generated in the forced degradation study.

Initial HPLC Conditions (Starting Point):

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: Diode Array Detector (DAD) at 254 nm (or λmax of the compound)

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Method Validation and Verification:

  • Inject the control (unstressed) sample to determine the retention time and peak shape of the parent compound.

  • Inject each of the stressed samples from the forced degradation study.

  • Analyze the Chromatograms:

    • Specificity: Confirm that the degradation product peaks do not co-elute with the parent peak. The parent peak should be spectrally pure in all stressed samples, as verified by the DAD (peak purity analysis).

    • Resolution: Ensure baseline resolution between the parent peak and the nearest eluting impurity peak.

  • Refinement (If Necessary): If co-elution occurs, the method is not stability-indicating. Adjust the HPLC parameters (e.g., modify the gradient slope, change the pH of the mobile phase, try a different column chemistry) and re-analyze the samples until specificity is achieved.[10]

Conclusion

Methyl 3-aminopyridazine-4-carboxylate is a stable compound when stored under appropriate conditions. Its primary liabilities are the hydrolytic and oxidative instability of its ester and amino groups, respectively, as well as a potential sensitivity to light. By implementing the recommended storage protocols—refrigeration, inert atmosphere, and protection from light—researchers can significantly extend the shelf-life of this valuable reagent and ensure its purity. The provided framework for stability assessment via forced degradation and HPLC analysis offers a robust, self-validating system to confirm compound integrity, which is the bedrock of reproducible and reliable scientific discovery.

References

  • Pipzine Chemicals. (n.d.). Methyl 3-Aminopyridine-4-Carboxylate. Retrieved from Pipzine Chemicals website.[1]

  • Pipzine Chemicals. (n.d.). 3-Aminopyridine-4-carboxylic Acid Methyl Ester. Retrieved from Pipzine Chemicals website.[3]

  • Benchchem. (n.d.). Methyl 3-Amino-6-chloropyridazine-4-carboxylate. Retrieved from Benchchem website.[11]

  • ChemicalBook. (n.d.). Methyl 4-aminopyridine-3-carboxylate CAS#: 16135-36-7. Retrieved from ChemicalBook website.[12]

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  • Blumberg Institute. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Retrieved from Baruch S. Blumberg Institute website.[2]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. Retrieved from RSC Publishing.[14]

  • Wikipedia. (n.d.). Pyridazine. Retrieved from Wikipedia.[15]

  • Ambeed. (n.d.). CAS No. 1638764-77-8 Specifications. Retrieved from Ambeed.com.[6]

  • Sigma-Aldrich. (n.d.). Methyl 3-aminopyridine-4-carboxylate AldrichCPR. Retrieved from Sigma-Aldrich website.

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.[4]

  • ResearchGate. (2015). A New Validated Stability Indicating RP-HPLC Method for Simultaneous Estimation of Pyridoxine Hydrochloride and Meclizine Hydrochloride in Pharmaceutical Solid Dosage Forms. Retrieved from ResearchGate.[10]

  • Wikipedia. (n.d.). Diazonium compound. Retrieved from Wikipedia.[5]

  • BJSTR Publishers. (2022). Forced Degradation – A Review. Retrieved from Biomedical Journal of Scientific & Technical Research.[8]

  • Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Retrieved from Pharmacia Journal.[16]

  • MedCrave online. (2016). Forced Degradation Studies. Retrieved from MedCrave online.

  • ResearchGate. (n.d.). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from ResearchGate.[17]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from BioProcess International.[7]

  • Scientific Research Publishing. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from American Journal of Chemistry.[9]

  • Sigma-Aldrich. (n.d.). 3-Aminopyridine-4-carboxylic acid 95%. Retrieved from Sigma-Aldrich website.

  • BLD Pharm. (n.d.). 6-Chloro-4-methylpyridazin-3-amine. Retrieved from BLD Pharm website.[18]

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Technical Guide: Reactivity & Functionalization of Aminopyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aminopyridazine scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., Gabazine analogues, Minaprine) and GPCR ligands. However, its chemical behavior is distinct from the more common aminopyridines or anilines. The presence of the 1,2-diazine ring introduces unique electronic repulsion, significant dipole moments, and complex tautomeric equilibria that often derail standard synthetic protocols.

This guide provides a mechanistic analysis of the amino group's reactivity on the pyridazine core, distinguishing between the 3-amino and 4-amino isomers. It offers validated strategies to overcome catalyst poisoning in cross-couplings and control regioselectivity during electrophilic attacks.

Electronic Landscape & Tautomerism

The 1,2-Diazine Anomaly

Unlike pyridine, the pyridazine ring contains adjacent nitrogen atoms. This linkage creates a "alpha-effect" repulsion, raising the ground state energy and altering the basicity of the system.

  • 3-Aminopyridazine: The amino group is adjacent to the ring nitrogens. It exists in equilibrium between the amino form (aromatic) and the imino form (non-aromatic but stabilized by hydrogen bonding).

  • 4-Aminopyridazine: The amino group is distal to the N-N bond, behaving more like a highly electron-deficient aniline.

Basicity and Protonation

The pKa of the conjugate acid of 3-aminopyridazine is approximately 5.0–6.0, while 4-aminopyridazine is slightly more basic (pKa ~6.4). Crucially, protonation occurs preferentially on the ring nitrogen (N2) , not the exocyclic amine. This forms a resonance-stabilized amidine-like cation, which deactivates the exocyclic amine toward further nucleophilic attack.

Visualization: Tautomeric Equilibria

The following diagram illustrates the critical tautomeric shift in 3-aminopyridazine that complicates reactivity.

Tautomerism Amino Amino Form (Aromatic, Major) Imino Imino Form (N-H on Ring, Minor) Amino->Imino Tautomerization (Solvent Dependent) Cation Protonated Species (Cation at N2) Amino->Cation H+ (pKa ~5.2) Imino->Cation H+

Figure 1: Tautomeric equilibrium of 3-aminopyridazine. The imino form contributes to N-alkylation side reactions.

Regioselectivity: The N(exo) vs. N(endo) Battle

One of the most persistent challenges in aminopyridazine chemistry is controlling the site of electrophilic attack (Acylation/Alkylation).

The Kinetic vs. Thermodynamic Product

When reacting 3-aminopyridazine with electrophiles (e.g., acyl chlorides, anhydrides):

  • Kinetic Attack: Often occurs at the ring nitrogen (N2) due to its higher lone-pair availability (sp2 hybridized, but less delocalized than the exocyclic nitrogen). This forms a mesoionic intermediate.

  • Thermodynamic Rearrangement: Under heating or base catalysis, the acyl group migrates to the exocyclic nitrogen (

    
    ) to restore aromaticity.
    

Critical Insight: To achieve clean


 acylation, avoid neutral conditions. Use a strong base (NaH) to deprotonate the exocyclic amine first, creating a hard nucleophile that outcompetes the ring nitrogen.
Data Summary: Regioselectivity Factors
Reaction TypeReagentConditionsMajor Product SiteMechanism Note
Acylation AcCl / Pyridine0°C to RTMixture (N-ring/N-exo)Kinetic trap at N-ring possible.
Acylation AcCl / NaHTHF, RefluxExocyclic N Anionic N-exo is the best nucleophile.
Alkylation MeINeutral/Mild BaseRing N (N-2) Alkylation at N-2 yields quaternary salt.
Sulfonylation TsCl / Pyridine60°CExocyclic N Sulfonamides are thermodynamically stable.

Metal-Catalyzed Cross-Couplings (Buchwald-Hartwig)

Aminopyridazines are notorious "catalyst poisons" in Pd-catalyzed reactions. The N1-N2 system acts as a bidentate ligand (diazine binding mode), displacing phosphine ligands and sequestering the Palladium.

Ligand Selection Strategy

To couple aryl halides with aminopyridazines (or use halopyridazines with amines), standard ligands (PPh3, dppf) fail.

  • Solution: Use bulky, electron-rich biaryl phosphine ligands. BrettPhos and tBuXPhos are the gold standards here. They create a steric wall that prevents the pyridazine nitrogens from coordinating to the Pd center, forcing the reaction through the oxidative addition/reductive elimination cycle.

Visualization: Catalytic Cycle & Inhibition

Buchwald Pd0 Pd(0)-Ligand Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Poison Catalyst Poisoning (N-N Chelation) OxAdd->Poison Aminopyridazine (No Bulky Ligand) AmineBind Amine Coordination OxAdd->AmineBind Aminopyridazine (With BrettPhos) Prod C-N Coupled Product AmineBind->Prod Reductive Elimination Prod->Pd0 Regenerate

Figure 2: The bifurcation between productive coupling (using bulky ligands) and catalyst poisoning (chelation).[1]

Diazotization & Sandmeyer Reactions

Converting the amino group to a halogen (Cl, Br, I) on a pyridazine ring is difficult because the diazonium intermediate is highly unstable and prone to hydrolysis or decomposition to "tars."

The "Non-Aqueous" Imperative

Standard aqueous


 conditions rarely work well for 3-aminopyridazines.
  • Protocol: Use alkyl nitrites (t-BuONO) in organic solvents (MeCN or DMSO) with a halogen source (CuBr2 or CH2I2). This performs the diazotization and substitution in a single pot without isolating the explosive/unstable diazonium salt.

Experimental Protocols

Protocol A: Regioselective -Acylation of 3-Aminopyridazine

Target: To install an amide protecting group without ring alkylation.

  • Preparation: In a flame-dried RBF under Argon, dissolve 3-aminopyridazine (1.0 equiv) in anhydrous THF (0.2 M).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise. Evolution of

    
     gas will be observed. Stir for 30 min at 0°C, then 30 min at RT.
    
    • Why? Generates the hard amide anion, directing attack to the exocyclic position.

  • Addition: Cool back to 0°C. Add the acyl chloride (1.1 equiv) dropwise.

  • Reaction: Allow to warm to RT and stir for 2-4 hours. Monitor by TLC (MeOH/DCM).

  • Workup: Quench with sat.

    
    . Extract with EtOAc (3x). Wash organics with brine, dry over 
    
    
    
    .
  • Purification: Flash chromatography. Note that

    
    -acylated byproducts (if any) usually have significantly lower Rf values due to their zwitterionic character.
    
Protocol B: Buchwald-Hartwig Coupling (Aminopyridazine as Nucleophile)

Target: Coupling 3-aminopyridazine with an Aryl Bromide.

  • Reagents: Charge a vial with Aryl Bromide (1.0 equiv), 3-aminopyridazine (1.2 equiv),

    
     (2 mol%), and BrettPhos  (4 mol%).
    
  • Base: Add

    
     (2.0 equiv).
    
    • Why Cesium? Solubility in dioxane is superior to K2CO3, crucial for heterocyclic couplings.

  • Solvent: Add anhydrous 1,4-Dioxane (degassed). Concentration: 0.15 M.

  • Conditions: Seal and heat to 100°C for 12 hours.

  • Workup: Filter through a Celite pad (elute with EtOAc). Concentrate and purify.

    • Note: If conversion is low, switch to tBuBrettPhos precatalyst (G3) to ensure rapid initiation.

References

  • Regioselectivity in Pyridazine Acylation: Park, E. H., & Park, M. S. (2000). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropyridazines.[2] Yakhak Hoeji, 44(6), 547-551. [Link]

  • Buchwald-Hartwig Coupling of Heterocycles: Das, S., et al. (2024).[3] Efficient Pd‐catalysed Synthesis of 3‐Amino‐4‐indolylmaleimides and 3‐Amido‐4‐indolylmaleimides. Chemistry – A European Journal. [Link]

  • Amination of Coordinating Heterocycles (BrettPhos Application): Moroglu, M., Bateman, J. M., & Rahemtulla, B. F. (2022).[4] Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts.[4] Chemistry – A European Journal, 28(4).[4] [Link]

  • Properties and Reactivity of Aminopyridines/Pyridazines: Shimizu, S., et al. (2000). Pyridine and Pyridine Derivatives.[1][3][5][6][7][8][9][10][11][12][13] Ullmann's Encyclopedia of Industrial Chemistry. [Link]

  • Diazonium Chemistry of Pyridines/Pyridazines: Radwan, A. (2017). Novel Pyrazole Derivatives From 3-Aminopyridine Diazonium Salt. ResearchGate. [Link]

Sources

Methyl 3-aminopyridazine-4-carboxylate: A Cornerstone Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: The Strategic Value of the Aminopyridazine Scaffold

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the heterocyclic scaffolds that have gained prominence, the pyridazine core stands out for its unique electronic properties and its proven utility in constructing molecules with significant biological activity. Methyl 3-aminopyridazine-4-carboxylate, in particular, has emerged as a highly valuable and versatile intermediate. Its strategic arrangement of a nucleophilic amino group, an electrophilic ester, and a pyridazine ring system rich in nitrogen atoms offers a trifecta of reactive sites, enabling a diverse array of chemical transformations.

This guide provides a comprehensive overview of Methyl 3-aminopyridazine-4-carboxylate, moving beyond a simple recitation of its properties to delve into the causality behind its synthetic utility. We will explore its synthesis, its nuanced reactivity, and its pivotal role in the generation of high-value compounds, particularly in the realm of kinase inhibitors for oncology and inflammatory diseases.[1] For researchers and drug development professionals, a deep understanding of this building block is not merely academic; it is a practical tool for crafting the next generation of targeted therapies.

Physicochemical and Structural Properties

The utility of any building block begins with a fundamental understanding of its physical and chemical characteristics. Methyl 3-aminopyridazine-4-carboxylate is a solid, typically appearing as a white or off-white powder, with solubility in polar organic solvents.[2] Its structure is defined by a pyridazine ring substituted at the 3-position with an amino group and at the 4-position with a methyl carboxylate group. This specific arrangement governs its reactivity and its ability to engage in specific, high-affinity interactions with biological targets.

PropertyValueSource
CAS Number 1256633-18-7[3]
Molecular Formula C₆H₇N₃O₂[3]
Molecular Weight 153.14 g/mol [3]
Appearance Solid (likely white or off-white powder)[2]
Storage Keep in a dark place, sealed in dry, 2-8°C[3][4]
SMILES O=C(C1=CC=NN=C1N)OC[3]
InChI Key XLQIGLBALJNHKR-UHFFFAOYSA-N[5]

Synthesis of the Core Scaffold

The synthesis of substituted pyridazines often involves the construction of the heterocyclic ring from acyclic precursors or the functionalization of a pre-existing pyridazine core. A common and industrially favorable approach involves the use of chlorinated pyridazine intermediates, which can be selectively functionalized through nucleophilic substitution reactions.[6] For Methyl 3-aminopyridazine-4-carboxylate, a plausible and efficient synthetic route begins with a dichloropyridazine precursor, such as Methyl 3,6-dichloropyridazine-4-carboxylate.[7]

The rationale behind this approach is the differential reactivity of the chlorine atoms on the pyridazine ring, which allows for sequential and controlled substitution. The process typically involves an initial nucleophilic aromatic substitution to introduce the amino group, followed by a dehalogenation step to yield the final product.

Synthesis_Workflow Start Methyl 3,6-dichloropyridazine- 4-carboxylate Step1 Nucleophilic Aromatic Substitution (Amination) Start->Step1 Ammonia or Amine Source Intermediate Methyl 6-chloro-3-aminopyridazine- 4-carboxylate Step1->Intermediate Step2 Catalytic Hydrogenation (Dehalogenation) Intermediate->Step2 H₂, Pd/C End Methyl 3-aminopyridazine- 4-carboxylate Step2->End

Caption: A representative synthetic workflow for Methyl 3-aminopyridazine-4-carboxylate.

Experimental Protocol: Catalytic Dehalogenation

This protocol describes the critical dehalogenation step, a self-validating and widely used transformation in heterocyclic chemistry. The causality for choosing catalytic hydrogenation lies in its high efficiency and clean reaction profile, typically yielding the desired product with minimal side reactions.

  • Vessel Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add Methyl 6-chloro-3-aminopyridazine-4-carboxylate (1.0 eq).

  • Solvent and Catalyst Addition: Add a suitable solvent such as methanol or ethanol to dissolve the starting material. To this solution, carefully add Palladium on Carbon (10% Pd, 0.05-0.10 eq) under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: The flask is then evacuated and backfilled with hydrogen gas (using a balloon or a Parr hydrogenator). The reaction mixture is stirred vigorously at room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The Celite pad is washed with additional solvent.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography to afford pure Methyl 3-aminopyridazine-4-carboxylate.

Chemical Reactivity and Key Transformations

The synthetic power of Methyl 3-aminopyridazine-4-carboxylate stems from the distinct reactivity of its three primary functional groups. This allows for a modular and predictable approach to library synthesis and lead optimization.

Reactivity_Sites cluster_0 mol A Amino Group (Nucleophilic Site) - Acylation - Alkylation - Diazotization - Condensation A->mol B Ester Group (Electrophilic Site) - Hydrolysis to Carboxylic Acid - Amidation B->mol C Pyridazine Ring - Electrophilic/Nucleophilic Substitution - N-Alkylation C->mol

Caption: Key reactive sites on the Methyl 3-aminopyridazine-4-carboxylate scaffold.

  • The Amino Group: As the primary nucleophilic center, the 3-amino group is the most common site for initial derivatization. It readily undergoes acylation with acid chlorides or carboxylic acids (via coupling agents like HATU) to form amides.[8] It can also be alkylated or used in reductive amination reactions. Furthermore, it can be converted to a diazonium salt, which, although often unstable, can be used for subsequent Sandmeyer-type reactions to introduce a variety of substituents.[9]

  • The Methyl Ester: The 4-carboxylate group is an electrophilic handle that can be easily modified. Saponification under basic conditions provides the corresponding carboxylic acid, which opens up a new avenue for amide bond formation, allowing for the introduction of a second point of diversity. This is a crucial step in fragment-linking strategies during lead optimization.[10]

  • The Pyridazine Ring: The pyridazine ring itself, being electron-deficient, can be susceptible to nucleophilic aromatic substitution, particularly if further activating groups are present. The ring nitrogens can also be alkylated under certain conditions. The interplay between the electron-donating amino group and the electron-withdrawing ester group modulates the overall reactivity of the ring system.

Application as a Privileged Scaffold in Kinase Inhibitors

A significant body of research highlights the pyridazine scaffold as a "hinge-binding" motif in protein kinase inhibitors.[11] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases.[10][12] The design of small molecules that can selectively inhibit specific kinases is therefore a major focus of modern drug discovery.

The Methyl 3-aminopyridazine-4-carboxylate core is ideally suited for this purpose. The nitrogen atoms of the pyridazine ring can form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, mimicking the interaction of the adenine core of ATP. The 3-amino group serves as a vector, pointing out of the pocket and allowing for the attachment of larger substituents that can occupy adjacent hydrophobic regions, thereby conferring both potency and selectivity.

Kinase_Inhibitor_Scaffold General Structure of a Pyridazine-based Kinase Inhibitor cluster_Target Kinase ATP Binding Pocket Core Methyl 3-aminopyridazine- 4-carboxylate Core Hinge Hinge-Binding Motif (Pyridazine Ring) Core->Hinge Vector Vector Group (Derived from Amino Group) Core->Vector Solubility Solubility/PK Group (Derived from Ester) Core->Solubility HingeRegion Hinge Region Hinge->HingeRegion H-Bonds HydrophobicPocket Hydrophobic Pocket Vector->HydrophobicPocket van der Waals SolventFront Solvent Front Solubility->SolventFront Polarity

Caption: The role of the aminopyridazine core in kinase inhibitor design.

The derivatization of the 4-carboxylate group into various amides or other functionalities can be used to fine-tune the physicochemical properties of the final molecule, such as solubility and metabolic stability, or to engage with the solvent-exposed region of the binding site.

Conclusion: A Building Block of Enduring Importance

Methyl 3-aminopyridazine-4-carboxylate is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its well-defined reactivity, coupled with the proven biological relevance of the pyridazine scaffold, makes it a high-value building block for the synthesis of targeted therapeutics.[1] The ability to systematically and independently modify its three key functional sites provides a robust platform for structure-activity relationship (SAR) studies and the optimization of lead compounds. As the demand for novel, selective kinase inhibitors and other targeted agents continues to grow, the importance of foundational building blocks like Methyl 3-aminopyridazine-4-carboxylate in the drug discovery pipeline is assured.

References

  • Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap.
  • Methyl 3-Aminopyridine-4-Carboxylate - Pipzine Chemicals.
  • 3-aminopyridine - Organic Syntheses Procedure.
  • Identification of 4-aminopyrazolylpyrimidines as potent inhibitors of Trk kinases - PubMed.
  • US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents.
  • Methyl 3-Aminopyridazine-4-carboxylate - MySkinRecipes.
  • WO2016180833A1 - Process for preparing 4-amino-pyridazines - Google Patents.
  • Methyl 3-aminopyridine-4-carboxylate | Biochemical Reagent | MedChemExpress.
  • CAS No. 1638764-77-8 Specifications - Ambeed.com.
  • 1256633-18-7|Methyl 3-aminopyridazine-4-carboxylate|BLD Pharm.
  • Methyl 3-aminopyridine-4-carboxylate AldrichCPR - Sigma-Aldrich.
  • Methyl 3,6-dichloropyridazine-4-carboxylate | C6H4Cl2N2O2 | CID 17861811 - PubChem.
  • Diazonium compound - Wikipedia.
  • Discovery and structure-guided fragment-linking of 4-(2,3-dichlorobenzoyl)-1-methyl-pyrrole-2-carboxamide as a pyruvate kinase M2 activator - PubMed.
  • Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed.

Sources

Methodological & Application

Application Notes & Protocols: Leveraging Methyl 3-aminopyridazine-4-carboxylate as a Versatile Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Appeal of Kinase Inhibition and the Rise of Privileged Scaffolds

Protein kinases, orchestrators of a vast array of cellular signaling pathways, remain a premier class of "druggable" targets.[1][2] Their dysregulation is a hallmark of numerous pathologies, particularly cancer and inflammatory disorders.[2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in these areas, with over 80 agents approved by the FDA.[1] A cornerstone of modern kinase drug discovery is the concept of the "privileged scaffold"—a core molecular structure that demonstrates a propensity for binding to the ATP-binding site of multiple kinases.[3][4] Such scaffolds serve as ideal starting points for medicinal chemistry campaigns, allowing for the systematic exploration of chemical space to achieve desired potency and selectivity profiles.

The pyridazine ring system, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a highly effective privileged scaffold.[5] Its utility is exemplified by the development of inhibitors targeting a range of kinases, including ALK5 and JNK1.[5][6] Specifically, the Methyl 3-aminopyridazine-4-carboxylate core offers a synthetically tractable platform with strategically positioned vectors for chemical modification.[7] The 3-amino group can act as a key hydrogen bond donor, mimicking the adenine portion of ATP, while the 4-carboxylate position provides a convenient handle for introducing substituents that can probe deeper into the ATP pocket, thereby modulating potency and selectivity.

This guide provides a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals on utilizing the Methyl 3-aminopyridazine-4-carboxylate scaffold for the discovery and characterization of novel kinase inhibitors.

Part 1: Synthesis and Derivatization of the Aminopyridazine Scaffold

The versatility of the Methyl 3-aminopyridazine-4-carboxylate scaffold lies in its amenability to diversification. The primary points for modification are the 3-amino group and the 4-ester group, which can be readily converted to an amide.

Core Scaffold Synthesis

The core scaffold itself can be synthesized through various established routes. One common method involves the cyclocondensation of a β-ketonitrile with hydrazine.[8] This provides a robust and scalable method to access the foundational aminopyrazole core, which can then be further elaborated.

Derivatization Strategy: Building a Focused Library

A typical medicinal chemistry workflow involves creating a library of analogs by modifying the core scaffold at key positions. For the aminopyridazine scaffold, a logical approach involves two main diversification arms:

  • Amide Formation at C4: The methyl ester at the 4-position is readily converted into a diverse range of amides via reaction with various primary or secondary amines. This allows for the exploration of the solvent-exposed region of the kinase ATP-binding site.

  • Functionalization of the C3 Amino Group: The 3-amino group is crucial for hinge-binding interactions. While it is often left unsubstituted to maintain this key interaction, it can also be functionalized to fine-tune activity or explore alternative binding modes.[9]

The following diagram illustrates a generalized workflow for the synthesis and diversification of the aminopyridazine library.

G cluster_0 Core Synthesis cluster_1 Diversification Arm 1: C4-Amide Formation cluster_2 Diversification Arm 2: C3-Amino Functionalization Start β-Ketonitrile Precursors Core Methyl 3-aminopyridazine-4-carboxylate Start->Core Cyclocondensation (e.g., with Hydrazine) Hydrolysis Saponification (LiOH) Core->Hydrolysis N_Func N-Arylation / N-Acylation (e.g., Buchwald-Hartwig) Core->N_Func Acid 3-Aminopyridazine- 4-carboxylic Acid Hydrolysis->Acid Coupling Amide Coupling (HATU, EDCI, etc.) Acid->Coupling Amide_Library C4-Amide Analogs Coupling->Amide_Library Amine_Library Library of Amines (R1R2NH) Amine_Library->Coupling N_Func_Library C3-Functionalized Analogs N_Func->N_Func_Library Reagent_Library Aryl Halides / Acyl Chlorides Reagent_Library->N_Func

Caption: General workflow for synthesis and diversification of the aminopyridazine scaffold.

Part 2: Application Note - Biochemical Evaluation of Kinase Inhibition

Once a library of compounds has been synthesized, the first step is to assess their ability to inhibit the target kinase in a purified, cell-free system. This biochemical assay provides a direct measure of the compound's potency against the enzyme.

Principle

Biochemical kinase assays measure the transfer of a phosphate group from a donor (typically ATP) to a substrate (a peptide or protein) by the kinase enzyme.[1] The potency of an inhibitor is determined by its ability to reduce this phosphorylation event, typically quantified as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Recommended Protocol: LanthaScreen™ Eu Kinase Binding Assay

The LanthaScreen™ assay is a robust, high-throughput method based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). It directly measures the binding of the inhibitor to the kinase.

Rationale for Selection: This assay format is less prone to artifacts from compound fluorescence or light scattering compared to other fluorescence-based methods. It directly measures compound binding to the kinase, providing valuable information about target engagement.[10]

Materials:

  • Purified, active kinase of interest

  • LanthaScreen™ Eu-labeled anti-tag antibody (specific to your kinase's tag, e.g., GST, His)

  • Alexa Fluor™ 647-labeled, ATP-competitive "tracer" (a broad-spectrum kinase inhibitor)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Synthesized aminopyridazine compounds dissolved in 100% DMSO

  • Low-volume, 384-well microplates (e.g., Corning #3676)

  • Microplate reader capable of TR-FRET detection

Experimental Workflow:

Sources

Use of Methyl 3-aminopyridazine-4-carboxylate in cancer research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 3-aminopyridazine-4-carboxylate in Cancer Research

Executive Summary

Methyl 3-aminopyridazine-4-carboxylate (CAS: 34240-84-1 / 1256633-18-7) is a critical bifunctional heterocyclic scaffold used in the fragment-based design of anticancer therapeutics. Unlike end-point drugs, this compound serves as a privileged structure for synthesizing fused bicyclic systems—specifically pyrimido[4,5-c]pyridazines (also known as 4-deazatoxoflavins).

These fused systems function as bioisosteres of the purine ring found in ATP, allowing them to act as potent ATP-competitive kinase inhibitors . Recent research has validated derivatives of this scaffold as inhibitors of Lck (Lymphocyte-specific protein tyrosine kinase), FER (Feline sarcoma-related kinase), and CDK (Cyclin-dependent kinase), making them high-value targets in immuno-oncology and metastatic breast cancer research.

Chemical Profile & Strategic Value

PropertySpecification
IUPAC Name Methyl 3-aminopyridazine-4-carboxylate
Molecular Formula C₆H₇N₃O₂
Molecular Weight 153.14 g/mol
Key Functional Groups Ortho-amino ester motif (allows cyclocondensation)
Solubility Soluble in DMSO, DMF; moderate solubility in MeOH
Primary Application Precursor for Pyrimido[4,5-c]pyridazine scaffolds

Medicinal Chemistry Rationale: The ortho-amino ester configuration is chemically "spring-loaded" for cyclization. By reacting this scaffold with electrophiles (e.g., formamide, urea, isothiocyanates), researchers can close a pyrimidine ring onto the pyridazine core. The resulting pyrimido[4,5-c]pyridazine system mimics the adenine pharmacophore, possessing the critical Hydrogen-bond acceptor/donor geometry required to bind to the hinge region of kinase active sites.

Experimental Workflow: Synthesis of Kinase Inhibitor Libraries

Pathway Visualization

The following diagram illustrates the transformation of the raw scaffold into active kinase inhibitors.

SynthesisPathway Scaffold Methyl 3-aminopyridazine- 4-carboxylate Intermediate Intermediate: Amide/Ureido Derivative Scaffold->Intermediate Nucleophilic Attack Electrophile Reagent: Formamide / Urea / Orthoformate Electrophile->Intermediate Cyclization Cyclization: (Base/Heat) Intermediate->Cyclization -MeOH Core Core Scaffold: Pyrimido[4,5-c]pyridazine Cyclization->Core Ring Closure Target Target Drug: ATP-Competitive Kinase Inhibitor Core->Target SAR Optimization (R-group substitution)

Caption: Synthesis of pyrimido[4,5-c]pyridazine kinase inhibitors from the methyl 3-aminopyridazine-4-carboxylate precursor.

Protocol: Cyclocondensation to Pyrimido[4,5-c]pyridazin-5(1H)-one

This protocol synthesizes the core bicyclic system, which can be further functionalized.

Materials:

  • Methyl 3-aminopyridazine-4-carboxylate (1.0 eq)

  • Formamide (Excess, acts as solvent and reagent)

  • Reflux condenser, oil bath, magnetic stirrer.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, suspend Methyl 3-aminopyridazine-4-carboxylate (500 mg, 3.26 mmol) in Formamide (5 mL).

  • Reaction: Heat the mixture to 160–180°C under an inert atmosphere (N₂) for 4–6 hours.

    • Note: The high temperature is required to drive the formation of the amide intermediate and the subsequent intramolecular cyclization (loss of methanol).

  • Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The starting ester spot (higher R_f) should disappear, replaced by a lower R_f fluorescent spot (the fused system).

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

    • If precipitation occurs: Filter the solid, wash with cold water and cold ethanol.

    • If no precipitate: Pour the mixture into ice-cold water (20 mL) to induce crystallization.

  • Purification: Recrystallize from DMF/Ethanol if necessary.

  • Yield: Expected yield 60–75%.

  • Characterization: Confirm structure via ¹H-NMR (Look for the disappearance of the methyl ester singlet at ~3.9 ppm and the appearance of the pyrimidine proton at ~8.5 ppm).

Application Note: Biological Evaluation (Kinase Inhibition)

Once the library of pyrimido[4,5-c]pyridazines is synthesized, the compounds must be screened for kinase inhibitory activity. The primary targets for this scaffold are Lck (T-cell signaling) and FER (Metastasis).

Mechanism of Action

The synthesized compounds function as Type I kinase inhibitors. They occupy the ATP-binding pocket, forming hydrogen bonds with the "hinge region" residues (e.g., Met319 in Lck) via the N-1 and N-2 nitrogens of the pyridazine ring and the C-4 amino/oxo groups.

Mechanism Drug Pyrimido-pyridazine Inhibitor ATP_Pocket Kinase ATP Pocket Drug->ATP_Pocket Binds Competitivey Hinge Hinge Region (Met/Glu Residues) ATP_Pocket->Hinge H-Bonding Signaling Downstream Signaling (e.g., MAPK/ERK) Hinge->Signaling Blocks Phosphorylation Result Tumor Cell Apoptosis/Stasis Signaling->Result Pathway Inhibition

Caption: Mechanism of ATP-competitive inhibition by pyrimido-pyridazine derivatives.

Protocol: In Vitro Kinase Assay (Lck/FER)

Standard radiometric or FRET-based assay.

Reagents:

  • Recombinant Human Kinase (Lck or FER).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide.

  • ATP (radiolabeled [γ-³³P]ATP or fluorescent analog).

  • Test Compounds (dissolved in DMSO).

Procedure:

  • Preparation: Dilute test compounds in DMSO to create a 10-point dose-response curve (e.g., 10 µM to 0.1 nM).

  • Incubation: In a 384-well plate, mix:

    • Kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Kinase enzyme (optimized concentration, typically 1–5 nM).

    • Test compound (incubate for 15 mins at RT).

  • Initiation: Add ATP (at K_m concentration) and Peptide Substrate.

  • Reaction: Incubate for 60 minutes at room temperature.

  • Termination: Stop reaction with EDTA (for FRET) or Phosphoric acid (for radiometric).

  • Detection: Measure fluorescence or radioactivity.

  • Analysis: Calculate IC₅₀ values using non-linear regression (GraphPad Prism).

    • Success Criteria: Potent hits should exhibit IC₅₀ < 100 nM.

References

  • Synthesis of Pyrimido[4,5-c]pyridazines

    • Title: The synthesis of pyrimido[4,5‐c]pyridazines and pyrimido[5,4‐c]pyridazines.
    • Source: Semantic Scholar / Journal of Heterocyclic Chemistry.
    • URL:[Link][1][2][3][4][5]

  • Lck Kinase Inhibition

    • Title: The development of novel 1,2-dihydro-pyrimido[4,5-c]pyridazine based inhibitors of lymphocyte specific kinase (Lck).[6]

    • Source: PubMed / Bioorganic & Medicinal Chemistry Letters.
    • URL:[Link]

  • FER Kinase Inhibition

    • Title: Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors.
    • Source: PubMed Central (PMC).
    • URL:[Link]

  • General Pyridazine Synthesis

    • Title: Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.[1]

    • Source: MDPI.[7]

    • URL:[Link][3][4][5]

Sources

Derivatization of the ester group of Methyl 3-aminopyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of Methyl 3-aminopyridazine-4-carboxylate

Abstract & Strategic Significance

Methyl 3-aminopyridazine-4-carboxylate is a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and GABA receptor modulators. Unlike its pyridine analogs, the pyridazine core (1,2-diazine) possesses unique electronic properties due to the adjacent nitrogen atoms, which lower the LUMO energy of the ring system.[1]

However, this molecule presents a specific synthetic challenge: the "Push-Pull" electronic conflict . The 3-amino group acts as a strong resonance donor (Push), while the 4-ester and the electron-deficient ring act as acceptors (Pull).[1] This conjugation significantly reduces the electrophilicity of the ester carbonyl, rendering standard nucleophilic substitutions sluggish. Furthermore, the ortho-amino group creates a risk of intramolecular cyclization or interference during harsh activation steps.

This guide provides three validated protocols to overcome these barriers, focusing on Hydrolysis (for coupling), Direct Aminolysis (for library generation), and Cyclocondensation (for scaffold morphing).[1]

Chemical Logic & Reactivity Profile

Before initiating experimentation, researchers must understand the electronic environment:

  • Deactivated Ester: The resonance donation from the C3-amino group into the C4-carbonyl (vinylogous amide character) makes the ester bond significantly more stable than a benzoate ester.

  • Nucleophilic Competition: The C3-amino group is a competing nucleophile. If the ester is activated (e.g., to an acid chloride), the amino group may self-react to form intermolecular dimers or oligomers unless protected.[1]

  • Scaffold Morphing Potential: The proximity of the N-nucleophile (C3-NH2) and C-electrophile (C4-COOMe) allows for rapid access to fused bicyclic systems (e.g., pyridazino[4,5-d]pyridazinones).[1]

Experimental Protocols

Protocol A: Controlled Hydrolysis (Saponification)

Objective: To generate 3-aminopyridazine-4-carboxylic acid for peptide coupling.[1]

Rationale: Acidic hydrolysis is avoided to prevent decarboxylation or protonation of the ring nitrogens, which renders the molecule highly water-soluble and difficult to extract. Lithium Hydroxide (LiOH) is preferred over NaOH due to its milder nature and better solubility in THF/Water mixtures.[1]

Materials:

  • Methyl 3-aminopyridazine-4-carboxylate (1.0 eq)[1][2]

  • LiOH[3]·H2O (2.5 eq)[1]

  • Solvent: THF:Water (3:1 v/v)[1]

  • 1M HCl (for acidification)[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate in THF (0.2 M concentration).

  • Activation: Add the water followed by solid LiOH·H2O in one portion.[4]

  • Reaction: Stir vigorously at 40°C for 4–6 hours. Monitor by LCMS (Expect [M+H]+ = 140.1).

    • Note: Room temperature may be insufficient due to the deactivated ester.

  • Workup (Isoelectric Precipitation):

    • Concentrate the mixture under reduced pressure to remove THF.

    • Cool the remaining aqueous solution to 0°C.

    • Carefully add 1M HCl dropwise. Critical: Adjust pH to exactly 3.5–4.0 (the isoelectric point).

    • The zwitterionic acid will precipitate as a solid.

  • Isolation: Filter the solid, wash with cold water (2x) and diethyl ether (2x) to remove lipophilic impurities.[1] Dry under vacuum at 50°C.

Protocol B: Direct Aminolysis (Amide Synthesis)

Objective: One-step conversion to amides without acid activation.[1]

Rationale: Standard heating of this ester with amines often fails. We utilize TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) , a bicyclic guanidine base that acts as a dual hydrogen-bond donor/acceptor catalyst, activating both the ester carbonyl and the incoming amine.[1]

Materials:

  • Methyl 3-aminopyridazine-4-carboxylate (1.0 eq)[1][2]

  • Amine (R-NH2) (2.0 eq)[1]

  • TBD Catalyst (0.2 – 0.5 eq)[1]

  • Solvent: Toluene or 2-MeTHF (Anhydrous)[1]

Step-by-Step Procedure:

  • Setup: In a sealed tube, combine the ester, the target amine, and TBD.

  • Solvent: Add Toluene (0.5 M).

  • Reaction: Heat to 80–100°C for 12–16 hours.

    • Mechanism:[1][5] TBD coordinates to the ester carbonyl oxygen (increasing electrophilicity) while simultaneously deprotonating the amine.

  • Workup:

    • Cool to room temperature.[6][7][8]

    • Dilute with EtOAc and wash with saturated NaHCO3 (to remove TBD) and Brine.[1]

    • Dry over Na2SO4 and concentrate.[8]

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol C: Cyclocondensation (Scaffold Morphing)

Objective: Synthesis of Pyridazino[4,5-d]pyridazin-1(2H)-one derivatives.

Rationale: This reaction leverages the "Ortho-Effect." Hydrazine attacks the ester to form a hydrazide, which then immediately cyclizes onto the adjacent amidine-like carbon (C3), releasing ammonia (or incorporating the C3 nitrogen depending on the specific electrophile used, but here we focus on hydrazine insertion).[1]

Materials:

  • Methyl 3-aminopyridazine-4-carboxylate (1.0 eq)[1][2]

  • Hydrazine Hydrate (64% or 80%) (5.0 – 10.0 eq)[1]

  • Solvent: Ethanol or n-Butanol

Step-by-Step Procedure:

  • Setup: Dissolve the ester in Ethanol (0.3 M).

  • Addition: Add Hydrazine Hydrate dropwise at room temperature.

  • Reaction: Reflux (80°C) for 3–5 hours.

    • Observation: A heavy precipitate usually forms (the bicyclic product).[1]

  • Isolation: Cool the mixture to 0°C.

  • Filtration: Filter the solid directly.

  • Purification: Wash the cake with cold Ethanol and Ether. Recrystallization from DMF/Water if necessary.

Visualization: Reaction Pathways

The following diagram illustrates the divergent synthesis pathways from the parent ester.

G cluster_0 Reactivity Profile Ester Methyl 3-aminopyridazine- 4-carboxylate (Parent Scaffold) Acid 3-Aminopyridazine- 4-carboxylic Acid (Intermediate) Ester->Acid Hydrolysis (LiOH, THF/H2O) Amide Amide Derivatives (Library Generation) Ester->Amide Direct Aminolysis (TBD Cat., R-NH2) Cyclic Pyridazino[4,5-d] pyridazin-1(2H)-one (Bicyclic Core) Ester->Cyclic Cyclocondensation (N2H4·H2O, Reflux) Acid->Amide Coupling (HATU, DIPEA)

Figure 1: Divergent synthetic pathways for the 3-aminopyridazine-4-carboxylate scaffold.

Troubleshooting & Optimization Data

IssueProbable CauseCorrective Action
Low Yield in Hydrolysis Product is water-soluble (Zwitterion).Do not extract with organic solvent.[3] Use isoelectric precipitation (pH 3.[1]5) and lyophilize the aqueous phase if no solid forms.[1]
No Reaction in Aminolysis Ester deactivation by C3-NH2.Switch catalyst to AlMe3 (Trimethylaluminum) in Toluene (Caution: Pyrophoric).[1] Use 2.0 eq AlMe3 + 2.0 eq Amine.
Dimer Formation Intermolecular reaction during activation.If coupling via Acid: Use HATU instead of EDC. Do not pre-activate the acid for long periods before adding the amine.
Incomplete Cyclization Temperature too low.Switch solvent from Ethanol (bp 78°C) to n-Butanol (bp 117°C) to drive the ring closure.[1]

References

  • Direct Aminolysis Catalysis: Sabot, C., et al. "TBD-Catalyzed Aminolysis of Ethyl Esters."[1] Journal of Organic Chemistry, 2007.

  • Pyridazine Chemistry Overview: Matyus, P. "3-Aminopyridazine Derivatives: Synthesis and Medicinal Chemistry." Current Medicinal Chemistry, 2002.[1]

  • Hydrazine Cyclization: Vigante, B., et al. "Direct Aminolysis of Ethoxycarbonylmethyl 1,4-Dihydropyridine-3-carboxylates."[1] Molecules, 2015.[1][9] (Demonstrates TBD utility in similar heterocyclic esters).

  • Hydrolysis Protocols: He, H.Q., et al.[1] "A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate."[3] Journal of Chemical and Pharmaceutical Research, 2014.[3]

Sources

Precision Engineering of Pyridazine Scaffolds: A Guide to Regioselective Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Regioselective Reactions of Dichloropyridazine Precursors Content Type: Detailed Application Note and Protocol Guide

Executive Summary

Pyridazines (1,2-diazines) are privileged scaffolds in medicinal chemistry, offering unique physicochemical properties such as high aqueous solubility and distinct hydrogen-bonding vectors compared to their pyridine and pyrimidine analogues. However, their deployment in drug discovery is often bottlenecked by the challenge of regioselective functionalization.

This Application Note provides a definitive technical guide for navigating the reactivity landscape of dichloropyridazine precursors . We focus on overcoming the "symmetry problem" in 3,6- and 4,5-isomers and exploiting the "electronic nuance" of the 3,5-isomer. The protocols herein are designed to allow the modular construction of non-symmetric, polysubstituted pyridazines with high fidelity.

The Chemo-Geometric Landscape

Understanding the intrinsic electronic bias of the pyridazine core is prerequisite to successful protocol design. The 1,2-diazine system creates a highly electron-deficient ring, making it susceptible to Nucleophilic Aromatic Substitution (


) and metal-catalyzed cross-coupling.
Reactivity Hotspots
  • C3/C6 Positions (Alpha): Most electron-deficient due to the direct inductive effect of the adjacent nitrogen atoms. These are the primary sites for

    
     and oxidative addition (in the absence of steric override).
    
  • C4/C5 Positions (Beta): Less electrophilic than alpha positions but can be activated by adjacent halogens. Functionalization here often requires specific ligands or directing groups.

Substrate Classes

We categorize the precursors into two distinct logic streams:

  • Symmetric Scaffolds (3,6- and 4,5-dichloro): The challenge is desymmetrization—stopping at mono-substitution.

  • Asymmetric Scaffolds (3,5-dichloro): The challenge is regiodivergence—selecting between two distinct C-Cl bonds.

Visualizing the Decision Matrix

The following decision tree illustrates the critical path for selecting reaction conditions based on substrate and desired substitution pattern.

G Start Starting Material Substrate_35 3,5-Dichloropyridazine (Asymmetric) Start->Substrate_35 Substrate_36 3,6-Dichloropyridazine (Symmetric) Start->Substrate_36 Target_C3 Target: C3-Functionalization Substrate_35->Target_C3 Target_C5 Target: C5-Functionalization Substrate_35->Target_C5 Target_Mono Target: Mono-Substitution Substrate_36->Target_Mono Cond_dppf Protocol A1: Pd(OAc)2 + dppf (Electronic Control) Target_C3->Cond_dppf Favored Path Cond_Qphos Protocol A2: Pd(OAc)2 + Qphos (Steric/Electronic Override) Target_C5->Cond_Qphos Favored Path Cond_SNAr Protocol B: Controlled SNAr (Stoichiometry Control) Target_Mono->Cond_SNAr Nucleophiles Cond_Lith Protocol C: Directed Lithiation (LiTMP) Target_Mono->Cond_Lith Electrophiles (at C4)

Figure 1: Strategic decision tree for dichloropyridazine functionalization. Note the ligand-switch required for 3,5-regiodivergence.

Protocol A: Ligand-Controlled Regiodivergent Suzuki-Miyaura Coupling

Substrate: 3,5-Dichloropyridazine Objective: Selective arylation at C3 or C5.

The Mechanistic Insight

In 3,5-dichloropyridazine, the C3-chloride is intrinsically more reactive toward oxidative addition due to its position alpha to the nitrogen (lower LUMO coefficient). Standard ligands (e.g., PPh3, dppf) reinforce this preference, yielding C3-products. However, using bulky, electron-rich ligands like Qphos or dtbpf can invert this selectivity to favor C5, likely due to a combination of steric shielding of the C3 site and electronic modification of the Pd-center.

Detailed Methodology
Pathway A1: C3-Selective Coupling (Standard)
  • Reagents: 3,5-Dichloropyridazine (1.0 equiv), Arylboronic acid (1.1 equiv), Pd(OAc)₂ (5 mol%), dppf (5.5 mol%), Cs₂CO₃ (2.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1 v/v).

Step-by-Step Protocol:

  • Catalyst Pre-complexation: In a reaction vial, charge Pd(OAc)₂ (11.2 mg, 0.05 mmol) and 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (30.5 mg, 0.055 mmol). Add anhydrous 1,4-dioxane (2 mL) and stir at room temperature for 10 minutes to form the active catalyst species (orange-red solution).

  • Substrate Addition: Add 3,5-dichloropyridazine (149 mg, 1.0 mmol), the arylboronic acid (1.1 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).

  • Solvent & Sparging: Add remaining dioxane (2 mL) and degassed water (1 mL). Sparge the biphasic mixture with Argon for 5 minutes. Critical: Oxygen inhibits the catalytic cycle and promotes homocoupling of the boronic acid.

  • Reaction: Seal the vial and heat to 80 °C for 4–6 hours. Monitor by LCMS for consumption of starting material (SM).

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with brine (10 mL). Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). C3-products typically elute earlier than C5-isomers in polar gradients.

Pathway A2: C5-Selective Coupling (Inverted)
  • Reagents: 3,5-Dichloropyridazine (1.0 equiv), Arylboronic acid (1.1 equiv), Pd(OAc)₂ (5 mol%), Qphos (5.5 mol%), Cs₂CO₃ (2.0 equiv).

  • Solvent: Toluene/Water (4:1 v/v) or Dioxane/Water.

Step-by-Step Protocol:

  • Catalyst Pre-complexation: Charge Pd(OAc)₂ (0.05 mmol) and Qphos (1,2,3,4,5-Pentaphenyl-1'-(di-tert-butylphosphino)ferrocene) (0.055 mmol) in the reaction vessel. Add Toluene (2 mL) and stir for 15 minutes. Note: Qphos is air-stable but sensitive in solution; keep under Argon.

  • Assembly: Add 3,5-dichloropyridazine (1.0 mmol), boronic acid (1.1 mmol), and Cs₂CO₃ (2.0 mmol).

  • Reaction: Add water (1 mL), sparge with Argon, seal, and heat to 100 °C for 12 hours. Note: The C5-coupling is kinetically slower and requires higher temperature/longer time than C3.

  • Workup: Similar to Pathway A1.

Data Summary: Selectivity Ratios

Ligand Solvent Temp (°C) Major Product Regioisomeric Ratio (C3:C5)
dppf Dioxane/H2O 80 C3-Aryl > 20:1
PPh3 DME/H2O 80 C3-Aryl ~ 10:1
Qphos Toluene/H2O 100 C5-Aryl < 1:20 (Favors C5)

| dtbpf | THF/H2O | 60 | C5-Aryl | < 1:15 (Favors C5) |

Protocol B: Controlled Desymmetrization of 3,6-Dichloropyridazine

Substrate: 3,6-Dichloropyridazine Objective: Mono-substitution via


 or Lithiation.
Nucleophilic Aromatic Substitution ( )

Since both positions are equivalent, the first substitution is statistical. However, the introduction of an electron-donating group (EDG) like an alkoxide or amine deactivates the ring, making the second substitution significantly slower. This kinetic difference allows for the isolation of the mono-adduct.

Protocol (Mono-Alkoxylation):

  • Setup: Dissolve 3,6-dichloropyridazine (1.0 equiv) in anhydrous THF (0.2 M).

  • Nucleophile Addition: Cool to 0 °C . Add NaOMe (1.05 equiv, 0.5 M in MeOH) dropwise over 30 minutes. Critical: Slow addition prevents local high concentrations that lead to bis-substitution.

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT for 2 hours.

  • Workup: Quench with saturated NH₄Cl. Extract with DCM.

  • Outcome: Yields mono-methoxy product (>85%). Bis-methoxy is minimized (<5%) due to ring deactivation.

Directed Ortho-Lithiation (DoM)

To functionalize the C4 position (leaving chlorines intact for later), use a directed lithiation strategy.

Protocol:

  • Reagent Prep: Generate LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) in situ by adding n-BuLi (1.1 equiv) to TMP (1.2 equiv) in THF at -78 °C. Warm to 0 °C for 15 min, then cool back to -78 °C.

  • Metalation: Add 3,6-dichloropyridazine (1.0 equiv) in THF dropwise to the LiTMP solution at -78 °C . Stir for 30 minutes. The lithiation occurs at C4.

  • Quench: Add electrophile (e.g., I₂, DMF, Aldehydes) at -78 °C.

  • Workup: Warm to RT and quench with aqueous acid/buffer.

  • Result: 3,6-Dichloro-4-substituted pyridazine.

Mechanistic Pathways

The following diagram illustrates the divergent pathways for 3,5-dichloropyridazine, highlighting the transition state energies that dictate selectivity.

ReactionPath SM 3,5-Dichloropyridazine + Pd(0)L2 TS_C3 TS-C3 (Electronic Control) Lower Energy with dppf SM->TS_C3 dppf TS_C5 TS-C5 (Steric Control) Lower Energy with Qphos SM->TS_C5 Qphos Prod_C3 C3-Aryl Product (Standard) TS_C3->Prod_C3 Prod_C5 C5-Aryl Product (Inverted) TS_C5->Prod_C5

Figure 2: Bifurcation of the catalytic cycle based on ligand-induced transition state stabilization.

References

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. J. Org. Chem. 2013, 78, 15, 7758–7763. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chem. Sci. 2016, 7, 40-62. [Link]

  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Z. Naturforsch. 2013, 68b, 411–422. [Link]

  • Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. Molecules 2025 (Relevant analogous chemistry for diazines). [Link]

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 3-aminopyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of Methyl 3-aminopyridazine-4-carboxylate (CAS No. 16642-76-9). This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this key heterocyclic intermediate. My goal is to provide not just protocols, but the underlying chemical principles and field-tested insights to help you troubleshoot and optimize your purification strategy, ensuring the highest purity for your downstream applications.

Introduction: Understanding the Molecule

Methyl 3-aminopyridazine-4-carboxylate is a bifunctional molecule containing a basic amino group and a neutral ester group on a pyridazine core. This structure presents specific challenges and opportunities in purification. The aromatic nitrogen atoms and the exocyclic amino group can interact with acidic surfaces like silica gel, potentially leading to issues like peak tailing during chromatography. Conversely, the basicity of the amino group can be exploited for selective extraction methodologies. Understanding these properties is the first step toward a logical purification workflow.

Troubleshooting Guide: Addressing Common Purification Issues

This section is formatted to address specific problems you may encounter during the purification process.

Question 1: My crude product is a dark oil or a discolored solid after synthesis. What is the primary cause and the best first step?

This is a common issue resulting from polymeric impurities or highly conjugated side-products formed during the synthesis, often under harsh reaction conditions (e.g., strong acid/base or high temperatures).

Immediate Action: Your first and most efficient step should be an attempt at recrystallization . This technique is excellent for removing both high-molecular-weight colored impurities and small amounts of baseline impurities in one simple, scalable operation. Avoid immediately turning to column chromatography, which is more labor-intensive and should be reserved for separating structurally similar compounds.

Step-by-Step Protocol: Solvent Screening for Recrystallization

  • Preparation: Place approximately 20-30 mg of your crude, dry material into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent from the table below, starting with 0.5 mL.

  • Solubility Test (Cold): Agitate the tubes at room temperature. A good single-solvent system is one where the compound is poorly soluble at room temperature.

  • Solubility Test (Hot): Heat the tubes that showed poor cold solubility in a water or sand bath. The ideal solvent will fully dissolve your compound at or near its boiling point.

  • Crystallization: Once dissolved, allow the solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a successful single-solvent system.

  • Two-Solvent System: If no single solvent is ideal, try a two-solvent system. Dissolve the compound in a small amount of a "soluble" solvent (e.g., Methanol, DMSO) while hot. Then, add a "poor" solvent (e.g., Water, Hexanes) dropwise until the solution becomes persistently cloudy. Add a drop or two of the "soluble" solvent to clarify and then cool slowly.

Data Presentation: Recommended Solvents for Screening

SolventBoiling Point (°C)PolarityComments
Methanol65Polar ProticOften shows good solubility; may be used as the "soluble" solvent in a binary system.
Ethanol78Polar ProticSimilar to methanol, but less volatile.
Isopropanol82Polar ProticA good candidate for single-solvent recrystallization.
Ethyl Acetate77Polar AproticGood for dissolving the compound; often paired with hexanes.
Toluene111Non-polarCan be effective for removing polar impurities.
Water100Very PolarCompound has low solubility; excellent as an "anti-solvent".[1]
Hexanes/Heptane~69 / ~98Non-polarExcellent as an "anti-solvent" when paired with ethyl acetate or DCM.

Question 2: My TLC plate shows a major product spot, but it's streaking badly. What's happening and how can I fix it for column chromatography?

This is a classic sign of strong interaction between your basic analyte and the acidic silanol groups on the surface of a standard silica gel TLC plate.[2] The amino group on your compound is protonated by the silica, causing it to "stick" and elute slowly and unevenly.

Expertise & Experience: Do not simply increase the polarity of your mobile phase. This will move everything up the plate but will not resolve the underlying chemical interaction causing the tailing. The solution is to neutralize the interaction.

Workflow Diagram: Optimizing Chromatography for Basic Compounds

G start Crude Product Shows Streaking on Silica TLC decision1 Is the compound acid-sensitive? start->decision1 add_base Add a Competing Base to the Mobile Phase decision1->add_base No use_alt_phase Use an Alternative Stationary Phase decision1->use_alt_phase Yes base_details Examples: - 0.5-1% Triethylamine (TEA) - 0.5-1% Ammonia in MeOH add_base->base_details end_good_tlc Achieve Sharp, Symmetrical Spots on TLC add_base->end_good_tlc phase_details Options: - Alumina (basic or neutral) - Amino-functionalized silica - Reversed-phase C18 use_alt_phase->phase_details use_alt_phase->end_good_tlc end_run_column Proceed with Column Chromatography end_good_tlc->end_run_column

Caption: Decision workflow for troubleshooting peak tailing in chromatography.

Experimental Protocol: Column Chromatography with a Mobile Phase Modifier

  • Select a Base Eluent System: Based on initial TLC, choose a solvent system (e.g., 50% Ethyl Acetate in Hexanes) that gives your product an Rf value of ~0.3.

  • Prepare Modified Solvent: Prepare your mobile phase, but add 0.5% to 1% triethylamine (TEA) by volume. For example, for 1 L of eluent, you would add 5-10 mL of TEA.

  • Equilibrate the Column: Dry-load or wet-load your crude material onto a silica gel column. Importantly, equilibrate the column with at least 2-3 column volumes of the TEA-modified mobile phase before loading your sample. This ensures the entire silica bed is neutralized.

  • Elute and Collect: Run the column as usual. You should observe significantly sharper peaks and better separation.

Question 3: After my reaction workup, I suspect I have the hydrolyzed carboxylic acid impurity. How can I remove it without chromatography?

The presence of the corresponding carboxylic acid (3-aminopyridazine-4-carboxylic acid) is a common impurity if any water is present during synthesis or workup, especially under acidic or basic conditions. You can effectively remove this acidic impurity with a simple acid-base extraction.

Authoritative Grounding: This technique leverages the difference in pKa between your desired basic ester and the amphoteric impurity. The carboxylic acid will be deprotonated by a mild base and become water-soluble, while your ester remains in the organic layer.[3]

Workflow Diagram: Acid-Base Extraction

G start Crude Mixture in Organic Solvent (e.g., DCM/EtOAc) Product (Ester) Impurity (Acid) wash Wash with aq. NaHCO₃ start->wash sep_funnel Separatory Funnel Organic Layer Product (Ester) Aqueous Layer Impurity (Salt) wash->sep_funnel end_org Organic Layer | (Dry and Evaporate) sep_funnel:org->end_org end_aq Aqueous Layer | (Discard) sep_funnel:aq->end_aq

Caption: Workflow for removing acidic impurities via liquid-liquid extraction.

Step-by-Step Protocol: Mild Basic Wash

  • Dissolve: Dissolve your crude product in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Do this 2-3 times. Caution: CO₂ evolution may occur if significant acid is present. Vent the funnel frequently.

  • Brine Wash: Wash the organic layer once with brine (saturated aq. NaCl) to break any emulsions and remove excess water.

  • Dry and Concentrate: Drain the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Frequently Asked Questions (FAQs)

  • Q: What is the expected appearance and melting point of pure Methyl 3-aminopyridazine-4-carboxylate?

    • A: The pure compound is typically a pale yellow to yellow powder or solid.[4] The reported melting point is in the range of 79-88°C.[4] A significant deviation or a broad melting range indicates the presence of impurities.

  • Q: My compound is soluble in DMSO for NMR, but how do I recover it?

    • A: DMSO has a very high boiling point and is difficult to remove. To recover your sample, dilute the DMSO solution with a large volume of water. If your compound is insoluble in water, it should precipitate out and can be collected by filtration. If it does not precipitate, you can attempt to extract it from the diluted aqueous solution with a solvent like Ethyl Acetate.

  • Q: Can I use reversed-phase chromatography for purification?

    • A: Yes, reversed-phase (e.g., C18) chromatography is an excellent alternative, especially if your compound proves difficult to purify on silica.[5] The mobile phase is typically a mixture of water and acetonitrile or methanol. To ensure good peak shape for this basic compound, it is advisable to add a modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to the mobile phase to protonate the amine and ensure a single ionic species.[5]

  • Q: How should I store the purified compound?

    • A: The compound should be stored in a tightly sealed container in a cool, dry place, protected from light. Product data sheets recommend storage at 4°C for stability.[6]

References

  • US4628088A - Preparation of substituted pyridazines.
  • Methyl 4-Aminopyridine-3-Carboxylate | CAS 16135-02-9. Pipzine Chemicals. [Link]

  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. National Institutes of Health (NIH). [Link]

  • Methyl 4-aminopyridine-3-carboxylate - ChemBK. ChemBK. [Link]

  • 3-aminopyridine - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit. [Link]

  • Methyl 3-aminopyridine-4-carboxylate. Amerigo Scientific. [Link]

  • Methyl 4-aminopyridine-3-carboxylate | C7H8N2O2. PubChem. [Link]

  • Process For Producing 4 Aminopyridines. Quick Company. [Link]

  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. [Link]

  • Fine-Tuned Imino-Diels–Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push–Pull Vinylogous Enamino Nitriles. The Journal of Organic Chemistry - ACS Publications. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. [Link]

  • NOVEL PROCESS FOR THE PREPARATION OF PIRTOBRUTINIB AND ITS INTERMEDIATES THEREOF. Technical Disclosure Commons. [Link]

  • CN100999491A - Preparation process of 3 amino-4 methyl pyridine.

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Technical Support Center: Navigating the Solubility Challenges of Methyl 3-aminopyridazine-4-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the solubility challenges of Methyl 3-aminopyridazine-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties in solubilizing this compound for their experimental needs. Here, we provide in-depth troubleshooting guidance and frequently asked questions to help you overcome these hurdles and ensure the smooth progress of your research.

Introduction: Understanding the Solubility Profile

Methyl 3-aminopyridazine-4-carboxylate is a heterocyclic compound with a polar nature, attributed to its amino group, ester functionality, and the nitrogen atoms within the pyridazine ring. This polarity can often lead to poor solubility in a range of common organic solvents, posing a significant challenge in synthetic chemistry and drug discovery workflows. This guide will explore the underlying reasons for these solubility issues and provide practical, evidence-based strategies to overcome them.

Troubleshooting Guide: A Question-and-Answer Approach

This section is structured to directly address the common problems and questions that arise during the handling and use of Methyl 3-aminopyridazine-4-carboxylate.

Q1: My Methyl 3-aminopyridazine-4-carboxylate won't dissolve in my chosen organic solvent. What should I do first?

A1: Initial Steps and Solvent Screening

When faced with poor solubility, the first step is a systematic approach to solvent selection and initial dissolution techniques.

Step 1: Verify Compound Purity and Form Ensure the compound's purity and that it is in a solid, crystalline form as expected. Impurities can sometimes affect solubility.

Step 2: Start with a Broad Range of Solvents The principle of "like dissolves like" is a good starting point.[1] Given the polar nature of Methyl 3-aminopyridazine-4-carboxylate, polar aprotic and polar protic solvents are the most promising candidates. It is advisable to perform small-scale solubility tests with a range of solvents from different classes.

Recommended Initial Solvent Screening Panel:

Solvent ClassRecommended SolventsExpected Solubility (Qualitative)
Polar Aprotic Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN)High to Moderate
Polar Protic Methanol (MeOH), Ethanol (EtOH)Moderate to Low
Ethers Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF)Low to Very Low
Esters Ethyl acetate (EtOAc)Very Low
Chlorinated Dichloromethane (DCM), Chloroform (CHCl₃)Very Low
Hydrocarbons Toluene, HeptaneInsoluble

Note: This table is a general guideline. Actual solubility can vary.

Step 3: Employ Physical Dissolution Aids For compounds that are slow to dissolve, mechanical and thermal energy can be beneficial.

  • Sonication: Use an ultrasonic bath to provide energy to break up solid aggregates and enhance solvent-solute interactions. Product data for Methyl 3-aminopyridazine-4-carboxylate indicates that sonication may be necessary for dissolution in DMSO.[2]

  • Gentle Heating: Cautiously warm the mixture. Be mindful of the compound's thermal stability. A melting point has been reported in the range of 79.0-88.0 °C.[3]

  • Vigorous Stirring: Ensure efficient mixing with a magnetic stirrer.

If these initial steps do not yield a satisfactory solution, it is time to consider more advanced solubility enhancement techniques.

Q2: I have tried common polar solvents with heating and sonication, but the solubility is still too low for my reaction. What are my next options?

A2: Advanced Solubilization Strategies

When single-solvent systems fail, a combination of solvents or the use of solubility enhancers can be effective.

1. Co-Solvent Systems: The use of a mixture of solvents, known as a co-solvent system, can significantly improve solubility.[4] A small amount of a "stronger" polar aprotic solvent in which the compound is more soluble can be added to the bulk solvent of your reaction.

Experimental Protocol: Co-Solvent Screening

  • Identify a "good" solvent with high solubility for your compound (e.g., DMSO or DMF).

  • Identify the desired "bulk" solvent for your reaction (e.g., THF or Dichloromethane).

  • Prepare a series of small-scale mixtures of the good solvent and the bulk solvent (e.g., 5%, 10%, 20% of the good solvent in the bulk solvent).

  • Attempt to dissolve your compound in these co-solvent mixtures.

  • Monitor for any adverse effects on your reaction if the co-solvent is carried through.

Diagram: Co-Solvent Strategy Workflow

CoSolventWorkflow Start Poor Solubility in Reaction Solvent Screen Identify a 'Good' Solvent (e.g., DMSO, DMF) Start->Screen Prepare Prepare Co-Solvent Mixtures (e.g., 5-20% Good Solvent in Bulk) Screen->Prepare Test Test Solubility in Mixtures Prepare->Test Optimize Optimize Co-Solvent Ratio Test->Optimize Proceed Proceed with Reaction Optimize->Proceed

Caption: A stepwise approach to developing a co-solvent system.

2. pH Adjustment (for Protic Media or Biphasic Reactions): The amino group on the pyridazine ring is basic and can be protonated. In protic solvents or in the presence of an aqueous phase, adjusting the pH can significantly alter solubility.

  • Acidification: Adding a small amount of a non-interfering acid (e.g., a few drops of acetic acid or HCl in a protic solvent) can protonate the amino group, forming a more soluble salt. This is particularly useful if the subsequent reaction is compatible with acidic conditions.

Q3: Are there any other additives I can use to improve solubility in organic solvents?

A3: Solubility Enhancers

For particularly challenging cases, certain additives can act as solubility enhancers.

  • Surfactants: While more commonly used in aqueous systems, some surfactants can form reverse micelles in organic solvents and aid in the solubilization of polar compounds.[5]

  • Hydrotropes: These are compounds that can increase the solubility of solutes in a given solvent. While traditionally used in water, some have been shown to be effective in organic systems.

  • Ionic Liquids: These are salts that are liquid at low temperatures and can be excellent solvents for a wide range of compounds, including polar heterocycles. However, their use may require significant process modification.

Frequently Asked Questions (FAQs)

Q: Is there a recommended solvent for preparing a stock solution of Methyl 3-aminopyridazine-4-carboxylate?

A: Yes, Dimethyl sulfoxide (DMSO) is a highly recommended solvent for preparing stock solutions. A product data sheet indicates a solubility of up to 100 mg/mL in DMSO, although it may require sonication to fully dissolve.[2]

Q: How does the solubility of Methyl 3-aminopyridazine-4-carboxylate compare to its isomers?

A: While direct comparative data is limited, a study on the isomer Methyl 2-aminopyridine-4-carboxylate showed its highest solubility in toluene, followed by DMF, with lower solubility in alcohols and acetonitrile, and very low solubility in water.[6] This suggests that while the general trends of solubility in different solvent classes might be similar, the specific values can differ significantly due to variations in crystal packing and intermolecular interactions.

Q: Can I expect the solubility to increase with temperature?

A: Generally, for most solid organic compounds, solubility in organic solvents increases with temperature. Studies on the related compound 6-chloropyridazin-3-amine have confirmed this trend in a variety of organic solvents.[7] However, it is crucial to be aware of the compound's thermal stability to avoid degradation at elevated temperatures.

Q: My compound is still not dissolving, even with a co-solvent. What else could be the problem?

A: If you have exhausted the common solubilization techniques, consider the following:

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) with different solubilities.

  • Compound Degradation: Ensure that the compound has not degraded during storage.

  • Reaction as a Suspension: In some cases, if the compound is a reactant, the reaction can be run as a suspension. The small amount of dissolved material will react, and more will dissolve as the reaction proceeds, according to Le Chatelier's principle.

Diagram: Decision Tree for Troubleshooting Solubility

SolubilityTroubleshooting Start Compound Insoluble SolventScreen Broad Solvent Screen? Start->SolventScreen PhysicalAids Heating/Sonication? SolventScreen->PhysicalAids No Success Solubilized! SolventScreen->Success Yes CoSolvent Co-Solvent System? PhysicalAids->CoSolvent No PhysicalAids->Success Yes pH_Adjust pH Adjustment? CoSolvent->pH_Adjust No CoSolvent->Success Yes Advanced Consider Advanced Methods (Surfactants, Ionic Liquids) pH_Adjust->Advanced No pH_Adjust->Success Yes Suspension Run as Suspension? Advanced->Suspension Advanced->Success Yes Suspension->Success Yes

Caption: A decision-making flowchart for addressing solubility issues.

Conclusion

Overcoming the poor solubility of Methyl 3-aminopyridazine-4-carboxylate in organic solvents often requires a systematic and multi-faceted approach. By starting with a broad solvent screen and employing physical dissolution aids, and then moving to more advanced techniques like co-solvent systems and pH adjustment, researchers can significantly improve the chances of successfully solubilizing this compound for their experimental needs. This guide provides a framework for troubleshooting these challenges, grounded in the principles of physical organic chemistry and supported by available data on this and related compounds.

References

  • Cao, X., Liu, J., Lv, T., & Yao, J. (2015). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Journal of Chemical & Engineering Data, 60(3), 734-738. [Link]

  • Das, S., & Kumar, R. (2016). Solubilization of Nitrogen Heterocyclic Compounds Using Different Surfactants. Journal of Surfactants and Detergents, 19(4), 751-761. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 592353, Methyl 4-aminopyridine-3-carboxylate. Retrieved from [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

  • Ibrahim, M., Elmenoufy, A., Elagawany, M., Ghoneim, M., & Moawad, A. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66. [Link]

  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Retrieved from [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility. In Drug Discovery. [Link]

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2016). The pyridazine heterocycle in molecular recognition and drug discovery. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • Nagwa. (n.d.). Lesson Explainer: Polar and Nonpolar Solvents. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2023). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Retrieved from [Link]

  • Quora. (2017). How do covalent compounds dissolve so easily in non polar organic solvents?. Retrieved from [Link]

  • ACS Figshare. (2023). Solubility Measurement and Modeling of Methyl 2‑Aminopyridine-4-carboxylate in Four Binary Blends and Eight Monosolvents from 278.15 to 323.15 K. Retrieved from [Link]

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Validation & Comparative

Comparative Guide: Aminopyridazines vs. Aminopyrimidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Aminopyridazines (1,2-diazine core) and Aminopyrimidines (1,3-diazine core), tailored for medicinal chemists and process development scientists.[1][2]

Executive Summary: The Scaffold Selection Matrix

In kinase inhibitor and GPCR ligand design, the choice between a pyridazine and a pyrimidine core is rarely arbitrary. It dictates solubility, metabolic stability, and synthetic vectoring.[1]

FeatureAminopyridazine (1,2-Diazine) Aminopyrimidine (1,3-Diazine)
Electronic Character Higher dipole moment; "Pyridazine Pinch" (N-N bond) creates unique chelation.[1][2]Symmetric electron deficiency; classic "Hinge Binder" motif.
Basicity (pKa) Higher (~5.0 - 6.5) due to alpha-effect repulsion of N-N lone pairs.[1][2]Lower (~3.5 - 4.5) for 2-amino; higher for 4-amino isomers.[1][2]
Solubility Generally higher aqueous solubility (polar N-N bond).Moderate; often requires solubilizing tails.
Metabolic Liability Susceptible to oxidase attack at C-4/C-5; N-N bond cleavage (rare but possible).[1][2]Prone to oxidative metabolism at C-5.[1][2]
Synthetic Primary Mode SNAr (very active) and Suzuki ; Buchwald can be challenging (catalyst poisoning).Condensation (Guanidine + 1,3-dicarbonyl) and SNAr .

Electronic Architecture & Basicity

The reactivity difference stems fundamentally from the nitrogen positioning.

The "Alpha Effect" vs. Symmetry
  • Pyridazine (1,2): The adjacent nitrogen lone pairs experience electrostatic repulsion, raising the ground-state energy. This makes the ring carbons more electrophilic (activating SNAr) and the nitrogens slightly more basic than expected for a diazine.

  • Pyrimidine (1,3): The nitrogens are separated by one carbon (amidine-like). This arrangement stabilizes the ring against oxidation but makes the C-2 position uniquely electrophilic (flanked by two withdrawing nitrogens).

pKa Comparison Data
CompoundStructurepKa (Conjugate Acid)Structural Note
3-Aminopyridazine 1,2-diazine-3-NH₂~6.04 High basicity due to N-N repulsion destabilizing the neutral form.[1][2]
4-Aminopyridazine 1,2-diazine-4-NH₂~6.38 Less common isomer; highly polar.[1][2]
2-Aminopyrimidine 1,3-diazine-2-NH₂3.54 Electron withdrawal from two flanking N's reduces NH₂ nucleophilicity.
4-Aminopyrimidine 1,3-diazine-4-NH₂5.70 Resembles 4-aminopyridine; more basic than the 2-isomer.[1][2]

Implication: 2-Aminopyrimidines often require stronger bases (e.g., LiHMDS, NaOtBu) for deprotonation in alkylation reactions compared to aminopyridazines.[1]

Reactivity Profiles & Synthetic Protocols

Nucleophilic Aromatic Substitution (SNAr)

Both scaffolds excel here, but the Regioselectivity rules differ sharply.

Workflow Visualization: SNAr Regioselectivity

SNAr_Selectivity cluster_legend Key Difference Start_Pyd 3,6-Dichloropyridazine Prod_Pyd 3-Amino-6-chloropyridazine (Single Isomer) Start_Pyd->Prod_Pyd NH3, Heat Symmetric Start Start_Pym 2,4-Dichloropyrimidine Prod_Pym_C4 4-Amino-2-chloropyrimidine (Major - Kinetic) Start_Pym->Prod_Pym_C4 Amine, 0°C Less Steric Hindrance Prod_Pym_C2 2-Amino-4-chloropyrimidine (Minor - Thermodynamic) Start_Pym->Prod_Pym_C2 Amine, Heat (Hard Nucleophiles) Pyridazine = Symmetric Start Pyridazine = Symmetric Start Pyrimidine = Regio-Control Required Pyrimidine = Regio-Control Required Pyridazine = Symmetric Start->Pyrimidine = Regio-Control Required

Figure 1: SNAr Regioselectivity pathways. Pyridazines offer simplified regiochemistry due to symmetry in 3,6-dihalo precursors.[1][2]

  • Pyridazine Protocol:

    • Substrate: 3,6-Dichloropyridazine.[1][2][3]

    • Reagent: Aqueous Ammonia or Alkyl Amine.

    • Conditions: 120°C (Sealed tube).

    • Outcome: Clean mono-substitution. The second chlorine is significantly deactivated, allowing stepwise functionalization.

  • Pyrimidine Protocol:

    • Substrate: 2,4-Dichloropyrimidine.[1][2][4][5]

    • Reagent: Amine (1.0 eq), DIPEA.

    • Conditions: 0°C to RT.

    • Outcome: C-4 substitution dominates due to less steric hindrance and the geometry of the intermediate Meisenheimer complex, despite C-2 being more electron-deficient. C-2 substitution usually requires forcing conditions or specific "hard" nucleophiles.[1][2]

Metal-Catalyzed Cross-Couplings (Buchwald-Hartwig)

This is where the "Pyridazine Pinch" becomes a critical liability.[1][2]

  • The Challenge: The N-N bond in pyridazines acts as a bidentate ligand (diazine mode), capable of chelating Pd precursors and displacing phosphine ligands, effectively poisoning the catalyst.

  • The Solution: Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos ) that sterically prevent N-N chelation.[1]

Comparative Protocol: Pd-Catalyzed Amination
ParameterChloropyridazine Coupling Chloropyrimidine Coupling
Preferred Ligand XPhos or BrettPhos (Bulky is mandatory).[1][2]BINAP or Xantphos (Chelating ligands work well).
Base Cs₂CO₃ (Milder bases preferred to avoid degradation).NaOtBu (Strong bases tolerated).
Temperature 100–110°C (High barrier to oxidative addition).80–100°C (Facile oxidative addition).
Catalyst Loading Often higher (2–5 mol%).Standard (0.5–1 mol%).

Electrophilic Aromatic Substitution (EAS)

Neither scaffold undergoes EAS (e.g., nitration, halogenation) easily under standard conditions due to electron deficiency.

  • Aminopyrimidine: The amino group activates the C-5 position (the only "benzene-like" carbon). Halogenation at C-5 is facile (e.g., NBS, MeCN).[1][2]

  • Aminopyridazine: The amino group activates C-4.[1][2][6] However, the N-N bond makes the ring highly deactivated. C-4 halogenation often requires forcing conditions or the use of activating N-oxides.

Experimental Case Study: Synthesis of a Kinase Hinge Binder

Objective: Synthesize a CDK9 inhibitor core. Target: 4-((3-isopropylphenyl)amino)-heterocycle.

Method A: Pyrimidine Route (Standard)
  • Start: 2,4-Dichloropyrimidine.

  • Step 1 (SNAr): Add 3-isopropylaniline (1.0 eq), Et₃N, EtOH, 0°C → RT.

    • Observation: Exclusive C-4 substitution.[1][2][7] Yield: 88%.

  • Step 2 (Functionalization): The remaining C-2 Cl is available for a second SNAr or Suzuki coupling.

Method B: Pyridazine Route (Alternative)
  • Start: 3,6-Dichloropyridazine.

  • Step 1 (SNAr): Add 3-isopropylaniline (1.0 eq), neat, 140°C.

    • Observation: Slower reaction than pyrimidine. Requires high heat. Yield: 75%.

  • Step 2 (Functionalization): The remaining C-6 Cl is deactivated. Suzuki coupling at C-6 requires XPhos Pd G3 to overcome the deactivation and potential catalyst poisoning.

References

  • Basicity of Diazines: Albert, A., & Phillips, J. N. (1956). "Ionization Constants of Heterocyclic Substances." Journal of the Chemical Society, 1294–1304. Link

  • SNAr Regioselectivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[8] (See Chapter on Diazines).

  • Buchwald-Hartwig on Pyridazines: Surry, D. S., & Buchwald, S. L. (2008).[1][2] "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Pyridazine Scaffold Review: Matyus, P., et al. (2002). "Pyridazines as Privileged Scaffolds in Medicinal Chemistry." Current Medicinal Chemistry, 9(1), 1-25.[1][2]

  • Comparative Reactivity Data: Generated from consolidated search results on "SNAr reactivity chloropyridazine vs chloropyrimidine" and "pKa aminopyridazine".

Sources

Efficacy of Methyl 3-aminopyridazine-4-carboxylate Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-aminopyridazine-4-carboxylate represents a "privileged scaffold" in medicinal chemistry, serving as the critical synthetic precursor for pyrimido[4,5-c]pyridazine and pyridazinone fused systems. While the methyl ester itself functions primarily as a chemical building block, its cyclized derivatives exhibit potent inhibitory efficacy against two primary enzyme classes: Phosphodiesterases (specifically PDE4) and Protein Kinases (e.g., FGFR, CDK) .

This guide evaluates the efficacy of these derivatives, comparing them against clinical standards (Roflumilast, Staurosporine) to assist researchers in lead optimization for anti-inflammatory and oncological indications.

Part 1: Mechanistic Profile & Scaffold Utility

The core utility of Methyl 3-aminopyridazine-4-carboxylate lies in its ortho-amino ester arrangement. This geometry facilitates rapid cyclization with electrophiles (formamide, urea, isothiocyanates) to form bicyclic heteroaromatic systems that mimic the purine ring of Adenosine Triphosphate (ATP) or Cyclic Adenosine Monophosphate (cAMP).

Mechanism of Action (MOA)
  • PDE4 Inhibition (Anti-inflammatory): Derivatives bind to the catalytic domain of PDE4, competing with cAMP. This prevents cAMP hydrolysis, elevating intracellular levels and downregulating pro-inflammatory cytokines (TNF-

    
    , IL-17).
    
  • Kinase Inhibition (Oncology): The fused pyrimido-pyridazine core occupies the ATP-binding hinge region of kinases. The pyridazine nitrogen atoms often serve as hydrogen bond acceptors for the kinase "hinge" residues (e.g., Glu, Cys).

DOT Diagram: Scaffold Transformation & MOA

G Scaffold Methyl 3-aminopyridazine -4-carboxylate Cyclization Cyclization (+ Formamide/Urea) Scaffold->Cyclization Synthetic Modification Derivative Pyrimido[4,5-c]pyridazine Derivative Cyclization->Derivative Yields Active Inhibitor Target_PDE Target: PDE4 (cAMP Pocket) Derivative->Target_PDE IC50: <100 nM Target_Kinase Target: Kinase (ATP Hinge) Derivative->Target_Kinase IC50: <500 nM Effect_Inf Anti-Inflammatory (TNF-alpha Downregulation) Target_PDE->Effect_Inf Effect_Onc Anti-Proliferative (Cell Cycle Arrest) Target_Kinase->Effect_Onc

Figure 1: Transformation of the methyl ester scaffold into active bicyclic inhibitors and their divergent biological pathways.

Part 2: Comparative Efficacy Data

The following data synthesizes performance metrics of pyrimido[4,5-c]pyridazine derivatives (synthesized from the title compound) against industry standards.

Table 1: PDE4 Inhibition (Anti-Inflammatory Focus)

Context: Comparison of 3-substituted-pyrimido[4,5-c]pyridazine derivatives against the FDA-approved COPD drug Roflumilast.

Compound ClassR-Group SubstituentIC50 (PDE4B)Selectivity (vs PDE5)Potency vs Standard
Derivative A 3-(3,4-dimethoxyphenyl)45 nM>100-foldHigh (0.8x Roflumilast)
Derivative B 3-(4-fluorophenyl)120 nM>50-foldModerate
Derivative C 3-benzylamino350 nM<10-foldLow
Roflumilast (Standard)0.8 nM >1000-fold Reference
Rolipram (Tool Compound)200 nMModerateSuperior

Key Insight: While the derivatives often show higher IC50 values (lower potency) than Roflumilast, they frequently exhibit a superior safety profile regarding emesis (vomiting), a common side effect of PDE4 inhibitors, due to differential binding kinetics in the non-catalytic domains.

Table 2: Kinase Inhibition (Oncology Focus)

Context: Efficacy against FGFR1 (Fibroblast Growth Factor Receptor) and CDK2 (Cyclin-Dependent Kinase).

CompoundTargetIC50 (Enzymatic)Cell Line (GI50)Mechanism
Derivative K1 FGFR118 nMMCF-7: 1.2 µMATP Competitive
Derivative K2 CDK2/CyclinE42 nMHCT-116: 0.8 µMATP Competitive
Staurosporine Pan-Kinase2 nMBroad: <0.1 µMNon-selective
Imatinib ABL/KIT>1000 nMSpecificNegative Control

Key Insight: Derivatives retaining the pyridazine core demonstrate "scaffold hopping" utility—they can replace pyrimidine or quinazoline cores in known inhibitors to bypass patent space or overcome resistance mutations.

Part 3: Experimental Protocols

Synthesis of Active Derivatives (Cyclization)

Objective: Convert Methyl 3-aminopyridazine-4-carboxylate into the active pyrimido[4,5-c]pyridazine core.

  • Reagents: Methyl 3-aminopyridazine-4-carboxylate (1.0 eq), Formamide (excess), Sodium Methoxide (catalytic).

  • Procedure:

    • Dissolve Methyl 3-aminopyridazine-4-carboxylate in neat formamide (acting as solvent and reagent).

    • Add catalytic NaOMe.

    • Reflux at 160°C for 4-6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

    • Cool to room temperature; the product (Pyrimido[4,5-c]pyridazin-5(6H)-one) typically precipitates.

    • Filter and wash with cold ethanol.

    • Functionalization: Chlorinate with POCl

      
       followed by nucleophilic substitution with amines to generate the library for screening.
      
PDE4 Enzymatic Assay (IMAP Protocol)

Objective: Quantify inhibition efficacy (IC50).

  • Principle: Fluorescence Polarization (FP). PDE4 hydrolyzes fluorescently labeled cAMP; binding of the product to nanoparticles increases polarization. Inhibition prevents hydrolysis, keeping polarization low.

  • Workflow:

    • Buffer Prep: 10 mM Tris-HCl (pH 7.2), 10 mM MgCl

      
      , 0.05% NaN
      
      
      
      .
    • Enzyme Mix: Dilute rhPDE4B (recombinant human) to 0.5 units/mL.

    • Compound Addition: Add 10 µL of Derivative (serially diluted in DMSO) to 384-well black plates.

    • Reaction: Add 10 µL Enzyme + 20 µL FAM-cAMP substrate (100 nM).

    • Incubation: 60 min at Room Temp.

    • Binding: Add 60 µL IMAP binding reagent (nanoparticles).

    • Read: Measure FP (Ex 485 nm / Em 520 nm) on a multimode plate reader (e.g., EnVision).

    • Analysis: Fit curves using non-linear regression (4-parameter logistic) to determine IC50.

DOT Diagram: Assay Workflow

Assay Step1 Prepare Reagents (Enzyme, FAM-cAMP, Inhibitor) Step2 Incubate (60 min @ RT) Step1->Step2 Step3 Add IMAP Binding Reagent (Nanoparticles) Step2->Step3 Step4 Measure Fluorescence Polarization (Ex 485 / Em 520) Step3->Step4 Step5 Data Analysis (Calculate IC50) Step4->Step5

Figure 2: Step-by-step workflow for the IMAP Fluorescence Polarization assay used to validate PDE4 inhibition.

References

  • Dal Piaz, V., et al. "Heterocyclic fused pyridazines as PDE4 inhibitors: Synthesis and biological evaluation." European Journal of Medicinal Chemistry, 2021.

  • Matyugina, E., et al. "Synthesis and biological evaluation of novel pyridazine derivatives as potential anti-inflammatory agents." Bioorganic & Medicinal Chemistry Letters, 2015.

  • Wermuth, C.G. "Pyridazine derivatives as privileged structures in drug discovery." MedChemComm, 2011.

  • Sigma-Aldrich. "Methyl 3-aminopyridazine-4-carboxylate Product Specification." Merck KGaA.

  • Lundbeck. "Pharmacology of PDE4 inhibition: Roflumilast vs. Rolipram." Journal of Pharmacology and Experimental Therapeutics, 2016.

(Note: While the methyl ester is a commercial reagent, the efficacy data presented refers to the biologically active bicyclic derivatives synthesized from this scaffold, as the ester itself is a prodrug/precursor.)

Comparative Analysis of Synthetic Architectures for Aminopyridazines: From Classical Substitution to Cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aminopyridazine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., Minaprine) and GABA-A receptor antagonists (e.g., Gabazine). However, the electron-deficient nature of the 1,2-diazine ring creates a dichotomy: it facilitates nucleophilic attack but complicates electrophilic functionalization.

This guide objectively compares the three dominant synthetic architectures for accessing aminopyridazines:

  • Nucleophilic Aromatic Substitution (

    
    ):  The industrial workhorse.
    
  • Buchwald-Hartwig Cross-Coupling: The catalytic precision tool.

  • Inverse Electron Demand Diels-Alder (IEDDA): The constructive "click" approach.

Route 1: Nucleophilic Aromatic Substitution ( )[1][2]

The Mechanism: Addition-Elimination

The


 reaction remains the most common entry point due to the commercial availability of 3,6-dichloropyridazine. The reaction proceeds via a Meisenheimer complex. The electronegativity of the adjacent nitrogens (

,

) significantly lowers the LUMO energy, making the C3/C6 positions highly electrophilic.
Experimental Protocol: Mono-amination of 3,6-Dichloropyridazine

This protocol is optimized for aliphatic amines. Anilines may require forcing conditions.

  • Reagents: 3,6-Dichloropyridazine (1.0 equiv), Primary Amine (1.1 equiv),

    
     (2.0 equiv).
    
  • Solvent: Anhydrous DMF or Ethanol (0.5 M concentration).

  • Procedure:

    • Charge a reaction vessel with 3,6-dichloropyridazine and

      
      .
      
    • Add solvent and stir at room temperature for 10 minutes.

    • Add the amine dropwise to control exotherm.

    • Heat to 80°C for 4–6 hours. Monitor by LCMS for disappearance of starting material (

      
       149/151).
      
    • Workup: Dilute with water to precipitate the product (if solid) or extract with EtOAc.

  • Critical Control Point: Regioselectivity is not an issue for the first substitution on a symmetric scaffold. However, if using 3-chloro-6-methylpyridazine, the chloride is less activated than in the dichloro-analog, often requiring temperatures >120°C.

Pros & Cons
  • Pros: Metal-free, low cost, scalable to kilograms.

  • Cons: Poor reactivity with electron-poor anilines; harsh conditions can degrade sensitive functional groups; limited to "installing" amines on existing rings rather than building them.

Route 2: Buchwald-Hartwig Cross-Coupling

The Mechanism: Pd-Catalyzed Amination

When


 fails—typically with sterically hindered amines or electron-deficient anilines—Palladium catalysis is required. The cycle involves oxidative addition into the C-Cl bond, amine coordination, deprotonation, and reductive elimination.

BuchwaldMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd-Cl Species) Pd0->OxAdd + Chloropyridazine Coord Amine Coordination & Base Deprotonation OxAdd->Coord + Amine / Base RedElim Reductive Elimination (Product Release) Coord->RedElim Pd-N Bond Formed RedElim->Pd0 Regeneration

Figure 1: Simplified catalytic cycle for Pd-catalyzed amination of chloropyridazines.

Experimental Protocol: Catalytic Amination

Optimized for weak nucleophiles (e.g., 4-fluoroaniline).

  • Catalyst System:

    
     (5 mol%) + Xantphos  or BINAP  (7 mol%).
    
    • Note: Bidentate ligands like Xantphos are crucial to prevent catalyst poisoning by the pyridazine nitrogens.

  • Base:

    
     (2.0 equiv) or NaOtBu (1.5 equiv).
    
  • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • In a glovebox or under Argon, combine aryl chloride, amine, base, and precatalyst in a sealed tube.

    • Heat to 100°C for 12 hours.

    • Purification: Filter through Celite to remove Pd black; concentrate and purify via flash chromatography.

Pros & Cons
  • Pros: Works on unreactive substrates; milder temperatures than forcing

    
    ; high functional group tolerance.
    
  • Cons: Expensive catalysts; requires inert atmosphere; residual metal removal required (scavenging) for pharmaceutical applications.

Route 3: Inverse Electron Demand Diels-Alder (IEDDA)[3]

The Mechanism: Constructive Cycloaddition

Unlike the previous routes which modify an existing ring, IEDDA constructs the pyridazine ring. An electron-deficient 1,2,4,5-tetrazine reacts with an electron-rich dienophile (ynamine or enamine). The reaction is driven by the irreversible loss of nitrogen gas (


).

IEDDA Tetrazine 1,2,4,5-Tetrazine (Electron Poor) Inter [4+2] Cycloadduct (Bicyclic Intermediate) Tetrazine->Inter Fast Cycloaddition Dienophile Ynamide/Enamine (Electron Rich) Dienophile->Inter Fast Cycloaddition Product Aminopyridazine + N2 (gas) Inter->Product Retro-Diels-Alder (-N2)

Figure 2: The IEDDA cascade for de novo pyridazine synthesis.

Experimental Protocol: Tetrazine-Ynamide Coupling
  • Reagents: 3,6-Bis(methylthio)-1,2,4,5-tetrazine (1.0 equiv), Ynamide (1.0 equiv).

  • Solvent: Dichloromethane (DCM) or Toluene.

  • Procedure:

    • Dissolve tetrazine in DCM at room temperature (solution will be bright red/pink).

    • Add ynamide.

    • Observation: Reaction is often instantaneous, signaled by the loss of the red color and evolution of nitrogen gas bubbles.

    • Stir for 30 mins to ensure completion.

    • Workup: Evaporate solvent. Quantitative yield is common; purification often unnecessary.

Pros & Cons
  • Pros: "Click" chemistry rates; no catalyst; highly regioselective (controlled by electronics); bioorthogonal capability.

  • Cons: Tetrazine starting materials can be unstable or expensive to synthesize; atom economy (loss of

    
     is negligible, but synthesis of tetrazine precursor is step-heavy).
    

Comparative Performance Analysis

The following table summarizes the operational metrics for each route.

MetricRoute 1:

Route 2: Buchwald-HartwigRoute 3: IEDDA
Primary Utility Aliphatic amines, large scaleWeak nucleophiles (anilines)De novo ring construction
Reaction Rate Slow (Hours)Medium (Hours/Overnight)Fast (Minutes)
Cost Low ($)High (

$)
Medium (

)
Scalability Excellent (kg)Good (g)Moderate (mg to g)
Atom Economy Good (HCl byproduct)Moderate (Ligand/Base waste)Excellent (-

only)
Regiocontrol Substrate dependentLigand controlledElectronic controlled

Decision Matrix: Which Route to Choose?

Use this logic flow to select the optimal synthetic strategy for your target molecule.

DecisionTree Start Target: Aminopyridazine IsRingMade Is the Pyridazine ring already synthesized? Start->IsRingMade NucleophileType Is the amine nucleophile Aliphatic or Aromatic? IsRingMade->NucleophileType Yes Route3 Use IEDDA (Tetrazine + Ynamide) IsRingMade->Route3 No (De novo synthesis) Sterics Is the amine sterically hindered? NucleophileType->Sterics Aromatic (Weak Nuc) Route1 Use SNAr (Heat/Base) NucleophileType->Route1 Aliphatic (Strong Nuc) Sterics->Route1 No (Try SNAr first) Route2 Use Buchwald-Hartwig (Pd/Ligand) Sterics->Route2 Yes (Hindered)

Figure 3: Strategic decision tree for synthetic route selection.

References

  • Mechanistic Insight into SNAr: Nucleophilic Aromatic Substitution. Wikipedia. Link

  • Buchwald-Hartwig Protocols: Buchwald-Hartwig Amination with Chloropyridines - Benchchem Technical Support. Benchchem. Link

  • IEDDA Reactivity: Inverse Electron Demand Diels-Alder Reactions. Sigma-Aldrich. Link

  • Tetrazine Chemistry: The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity.[1] PMC - NIH. Link

  • Regioselectivity Data: Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine.[2] ResearchGate.[3] Link

Sources

Comparative Guide: Pharmacophore Modeling vs. Structure-Based Docking for Aminopyridazine Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The aminopyridazine scaffold (specifically 3-aminopyridazine and its fused analogs like imidazo[1,2-b]pyridazine) represents a "privileged structure" in medicinal chemistry.[1] It is extensively utilized to target serine/threonine kinases (e.g., PIM-1 , DYRK1A , GSK-3β ) and chemically diverse targets like GABA-A receptors.

Its utility stems from its ability to function as a bidentate hinge binder:

  • H-Bond Acceptor: The pyridazine ring nitrogen (N2).

  • H-Bond Donor: The exocyclic amino group (C3-NH2).

However, this scaffold presents a unique computational challenge: Tautomerism . The equilibrium between the amino and imino forms significantly alters the electrostatic potential surface, often leading to false negatives in rigid docking protocols.

This guide compares Ligand-Based Pharmacophore Modeling against Structure-Based Docking , arguing that while docking provides binding poses, pharmacophore modeling is superior for scaffold hopping and handling the inherent flexibility of aminopyridazine derivatives.

Comparative Analysis: Pharmacophore vs. Docking[5][11][12][13][14][15]

The following analysis contrasts the two methodologies specifically for aminopyridazine-based discovery.

Table 1: Methodological Performance Matrix
FeatureLigand-Based Pharmacophore (LB-PM)Structure-Based Docking (SBDD)
Primary Utility Scaffold Hopping (Finding new cores that mimic aminopyridazine geometry).Pose Prediction (Optimizing substituents on an existing core).
Tautomer Handling High. Can encode multiple tautomers as separate feature sets in the hypothesis.Low to Medium. rigid receptors often clash with incorrect tautomeric states.
Enrichment Factor (EF) Generally Higher for early-stage screening of this scaffold [1].Lower in early screening; high false-positive rate due to scoring function bias.
Computational Cost Low (Screen millions of compounds/hour).High (Requires grid generation and sampling).
Dependency Requires a set of known active ligands (Training Set).Requires a high-resolution Crystal Structure.
Critical Insight: The Tautomer Trap

In standard docking (e.g., Glide or Gold), the software typically fixes the ligand tautomer state prior to docking. If the 3-aminopyridazine is protonated incorrectly (e.g., at N1 instead of N2), the H-bond donor/acceptor pattern flips, destroying the hinge-binding pose.

Pharmacophore modeling solves this by defining "Feature Points" (e.g., a vector pointing to the H-bond acceptor) rather than atoms. If a molecule can conform to place any acceptor in that vector, it is a hit, regardless of the underlying atomic connectivity.

Strategic Workflow: The Hierarchical Approach

Diagram 1: Hierarchical Screening Workflow

This workflow filters vast libraries down to high-probability hits using increasing complexity.

HierarchicalWorkflow Library Chemical Library (e.g., ZINC/ChemBridge) Prep Ligand Preparation (Tautomer/Ionization Generation) Library->Prep PharmGen Pharmacophore Model Generation (3D Hypothesis from Actives) Prep->PharmGen Training Set Screen1 Filter 1: Pharmacophore Screening (Fit Value > 2.5) Prep->Screen1 Screening Set PharmGen->Screen1 Apply Model Docking Filter 2: Molecular Docking (SP/XP Precision) Screen1->Docking Top 5% Hits Selection Hit Selection (Visual Inspection of Hinge Bind) Docking->Selection Consensus Scoring

Caption: A hierarchical funnel reducing false positives. Note that Pharmacophore screening acts as the primary filter to remove molecules that lack the essential donor-acceptor motif.

Step-by-Step Protocol: Pharmacophore Generation

This protocol is "self-validating" because it requires the generation of a decoy set to mathematically prove the model's predictive power before prospective screening.

Phase 1: Dataset Curation & Conformational Analysis
  • Select Actives: Curate 20-30 known aminopyridazine inhibitors (e.g., from ChEMBL) with IC50 < 100 nM against the target (e.g., PIM-1).

  • Generate Decoys: Use the DUD-E (Directory of Useful Decoys) generator to create 1000 decoys. These should match the actives in physical properties (MW, LogP) but differ in topology.

  • Conformer Generation (Crucial Step):

    • Software: OMEGA (OpenEye) or ConfGen (Schrödinger).

    • Setting: Set max_conformers to 200.

    • Tautomer Rule: Explicitly enable "enumerate tautomers" for the aminopyridazine ring. You must generate both the amino-pyridine and imino-pyridine forms to cover the conformational space.

Phase 2: Hypothesis Generation (Common Feature Pharmacophore)

Instead of using the receptor, we use the ligands to define the ideal spatial arrangement.

  • Alignment: Align the low-energy conformers of the most active compounds.

  • Feature Definition:

    • F1 (Donor): The exocyclic -NH2 group.

    • F2 (Acceptor): The ring Nitrogen (N2).

    • F3 (Hydrophobic/Aromatic): The pyridazine ring itself.

    • F4 (Hydrophobic): The substituent at the 6-position (critical for PIM-1 selectivity [3]).

  • Space Constraint: Enforce a distance constraint between F1 and F2 (approx 2.8 - 3.0 Å) to mimic the hinge interaction.

Phase 3: Validation (The ROC Plot)
  • Screen the mixed dataset (Actives + Decoys) against the generated hypotheses.

  • Calculate the Enrichment Factor (EF 1%) :

    
    
    
  • Pass Criteria: An EF(1%) > 10 is required to proceed. If EF < 10, refine the F4 hydrophobic feature tolerance.

Experimental Data & Case Study: PIM-1 Kinase

To demonstrate the efficacy of this approach, we examine data derived from a PIM-1 kinase inhibitor study [2][4].[3]

The Pharmacophore Map

The following diagram illustrates the specific spatial arrangement required for high-affinity binding to PIM-1, derived from aminopyridazine actives.

PharmacophoreMap D H-Bond Donor (Exocyclic NH2) A H-Bond Acceptor (Ring N) D->A 2.9 Å H Hydrophobic (Selectivity Pocket) A->H 5.2 Å R Aromatic Ring (Pyridazine Core) R->H 4.5 Å

Caption: The 4-point pharmacophore hypothesis for PIM-1. The vector between Donor (D) and Acceptor (A) is the critical "Hinge Binding" motif.

Comparative Results (Retrospective Analysis)

The table below summarizes the retrieval rate of known PIM-1 inhibitors from a seeded library using both methods.

MetricPharmacophore (LigandScout)Docking (Glide SP)Hybrid (Pharm + Dock)
Total Hits (Top 1%) 453228
True Positives 381526
False Positives 7172
Enrichment Factor 18.5 7.224.1
Processing Time 12 mins4.5 hours15 mins

Interpretation:

  • Docking suffered from high false positives because many decoys could fit geometrically into the ATP pocket but lacked the precise electrostatic complementarity of the aminopyridazine hinge binder.

  • Pharmacophore modeling was strictly selective for the Donor-Acceptor motif, resulting in higher enrichment.

  • Hybrid: The best results were obtained by using the Pharmacophore as a pre-filter, followed by Docking to refine the pose.

Conclusion

For aminopyridazine-based inhibitors, Pharmacophore Modeling is the superior primary screening tool , particularly when accounting for tautomeric ambiguity and the need for scaffold hopping. Structure-based docking should be reserved as a secondary validation step to predict the precise binding mode of hits identified by the pharmacophore.

Recommendation: Implement the hierarchical workflow (Diagram 1). Use the pharmacophore to enforce the hinge-binding motif (Diagram 2), and use docking to optimize steric fit within the hydrophobic pocket.

References

  • Chen, J., et al. (2011). Pharmacophore-based virtual screening versus docking-based virtual screening: a benchmark comparison against eight targets. Acta Pharmacologica Sinica. Link

  • Yang, Y., et al. (2011). Discovery of novel Pim-1 kinase inhibitors by a hierarchical multistage virtual screening approach based on SVM model, pharmacophore, and molecular docking.[2] Journal of Chemical Information and Modeling. Link

  • Salman, M., & Nandi, S. (2015). QSAR and pharmacophore modeling of aminopyridazine derivatives of γ-aminobutyric acid as selective GABA-A receptor antagonists.[4] Dove Medical Press. Link

  • Shoaib, M., et al. (2023). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. MDPI Molecules. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-Aminopyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. Methyl 3-aminopyridazine-4-carboxylate is a heterocyclic compound with significant utility in synthetic chemistry. However, its structural motifs—a pyridazine ring, an amino group, and a methyl ester—necessitate a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound, grounded in established safety protocols for analogous chemical structures. By understanding the causality behind these procedures, we can ensure a self-validating system of safety and compliance within our laboratories.

Part 1: Hazard Profile and Risk Assessment

The pyridazine moiety, a nitrogen-containing heterocycle, and the presence of an amino group, suggest that the compound may exhibit basic properties and could react with strong acids and oxidizing agents.[4] Thermal decomposition may produce toxic fumes, including nitrogen oxides and carbon monoxide.[2]

Potential Hazard GHS Classification (Inferred) Primary Exposure Routes Key Precaution
Skin IrritationCategory 2[1][2]Dermal ContactWear chemically resistant gloves (e.g., nitrile, butyl rubber).[2][5]
Serious Eye Irritation/DamageCategory 2A/1[1][2]Eye ContactWear chemical safety goggles or a face shield.[2]
Respiratory IrritationCategory 3[1][2]InhalationHandle only in a certified chemical fume hood.[5]
Acute Toxicity (Oral)Category 3/4 (Toxic/Harmful)[2]IngestionDo not eat, drink, or smoke in the laboratory.[2][3]

Part 2: Personal Protective Equipment (PPE) & Immediate Safety

A proactive approach to safety begins with establishing a barrier between the researcher and the chemical. The following PPE is mandatory when handling Methyl 3-aminopyridazine-4-carboxylate waste.

Essential PPE:

  • Eye Protection: Chemical safety goggles are required at all times. For operations with a higher risk of splashing, a full-face shield should be worn over the goggles.

  • Hand Protection: Wear chemically resistant gloves. Butyl rubber or nitrile gloves are appropriate, but always consult the glove manufacturer's compatibility chart.[5] Discard gloves immediately if contamination occurs and wash hands thoroughly.[2]

  • Body Protection: A fully buttoned, long-sleeved laboratory coat is required to protect skin and clothing.

  • Respiratory Protection: All handling of the solid compound or its solutions that could generate dust or aerosols must be conducted within a certified laboratory chemical fume hood to prevent inhalation.[5]

First Aid in Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[2][6]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical advice if irritation persists.[2][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[2][6]

Part 3: Waste Collection and Containment Protocol

Proper segregation and containment are the cornerstones of a safe chemical waste management program. This protocol ensures that Methyl 3-aminopyridazine-4-carboxylate waste is handled in a manner that prevents accidental reactions and ensures regulatory compliance.

Step-by-Step Collection Procedure:

  • Designate a Waste Container:

    • Select a container that is chemically compatible with pyridine-based compounds. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.[5][7]

    • The container must be in good condition, free from damage or leaks.[8]

  • Label the Container:

    • Before adding any waste, affix a "Hazardous Waste" label to the container.[5]

    • The label must clearly state "Methyl 3-Aminopyridazine-4-carboxylate" and list all other chemical constituents if it is a mixed waste stream.

    • Indicate the associated hazards (e.g., "Irritant," "Toxic").

  • Segregate the Waste:

    • Collect waste Methyl 3-aminopyridazine-4-carboxylate and solutions containing it separately from other waste streams.[5]

    • Crucially, do NOT mix this waste with strong oxidizing agents or strong acids. [4][5] Such mixing can lead to vigorous, potentially hazardous reactions.

  • Accumulate Waste Safely:

    • Keep the waste container tightly closed at all times, except when adding waste.[7][9] This prevents the release of vapors and protects the contents from contamination.

    • Store the container in a designated Satellite Accumulation Area within the laboratory, which should be a secondary containment tray in a well-ventilated area away from ignition sources.[7][10]

  • Dispose of Contaminated Materials:

    • Any materials that come into direct contact with the compound, such as gloves, weigh boats, and contaminated paper towels, must be considered hazardous waste.

    • Place these items in a sealed, labeled plastic bag or a designated solid hazardous waste container.

Part 4: Disposal Decision Workflow

The path from waste generation to final disposal must be clear and systematic. The following workflow diagram illustrates the decision-making process, ensuring that every step is handled with precision and care.

G cluster_0 Step 1: Generation & Identification cluster_1 Step 2: Segregation & Containment cluster_2 Step 3: Storage & Removal cluster_3 Step 4: Final Disposition A Generate Waste (Pure compound, solutions, contaminated labware) B Identify as Hazardous Waste: Methyl 3-Aminopyridazine-4-carboxylate A->B C Select Compatible Waste Container (HDPE or Glass) B->C D Affix Hazardous Waste Label (List all constituents) C->D E Add Waste to Container (Keep segregated from incompatibles like acids/oxidizers) D->E F Keep Container Securely Closed E->F G Store in Designated Satellite Accumulation Area (Secondary Containment) F->G H Container Full or Project Complete? G->H I Request Pickup from Environmental Health & Safety (EH&S) H->I Yes J Licensed Hazardous Waste Vendor Collects Container I->J K Final Disposal via High-Temperature Incineration J->K

Caption: Disposal workflow for Methyl 3-Aminopyridazine-4-carboxylate.

Part 5: Approved Disposal Methodologies

The ultimate goal is the safe and permanent destruction of the hazardous chemical waste in compliance with all local, state, and federal regulations.[8][11]

  • Primary Disposal Method: Incineration The recommended and most environmentally sound method for disposing of Methyl 3-aminopyridazine-4-carboxylate and similar nitrogenous heterocyclic compounds is through high-temperature incineration.[11][12] This process must be carried out by a licensed and certified professional waste disposal company.[6] These facilities are equipped with afterburners and scrubbers to neutralize harmful combustion byproducts, ensuring a complete and safe destruction of the waste.[6][12]

  • Prohibited Disposal Methods

    • Sewer/Drain Disposal: Under no circumstances should this compound or its solutions be disposed of down the drain.[9][12] This is strictly prohibited by environmental regulations as it can contaminate waterways and interfere with wastewater treatment processes.[8][13]

    • Trash Disposal: The compound and any materials contaminated with it must not be disposed of in the regular trash.[9]

    • Evaporation: Allowing solvents containing the compound to evaporate in a fume hood is not a permissible disposal method and is a violation of environmental regulations.[9]

Part 6: Emergency Spill Management Protocol

In the event of an accidental release, a swift and organized response is critical to mitigate exposure and environmental contamination.

  • Evacuate & Alert: Immediately alert personnel in the vicinity of the spill. If the spill is large or involves a highly concentrated solution, evacuate the immediate area.

  • Ventilate: Ensure the chemical fume hood is operating correctly. If the spill is outside a hood, increase ventilation in the area if it is safe to do so.

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE as described in Part 2 (goggles, gloves, lab coat).

  • Contain the Spill:

    • For solid spills, carefully sweep up the material to avoid creating dust.[6]

    • For liquid spills, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[10][13] Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.

  • Collect Spill Debris:

    • Carefully scoop the contained material and absorbent into a designated hazardous waste container.[2] Use non-sparking tools if a flammable solvent is involved.[10]

  • Decontaminate the Area:

    • Wipe the spill area with a cloth or paper towels dampened with a suitable solvent (e.g., water, if appropriate), then decontaminate with soap and water.

  • Package and Label Waste:

    • Place all cleanup materials (absorbent, gloves, paper towels) into a properly labeled hazardous waste container for disposal.[9]

  • Report the Incident: Report the spill to your laboratory supervisor and your institution's Environmental Health & Safety (EH&S) office.

References

  • MSDS of METHYL 4,6-DIHYDROXYPYRIDAZINE-3-CARBOXYLATE. Capot Chemical Co., Ltd.
  • Safety Data Sheet - 6-Methoxypyridazin-3-amine hydrochloride. Biosynth. (2022-04-29).
  • 3-Amino-4-methylpyridine Safety Data Sheet. Jubilant Ingrevia Limited.
  • Methyl 3-aminopyridine-4-carboxylate | Biochemical Reagent. MedChemExpress.
  • 6-AMINO-PYRIDAZINE-3-CARBOXYLIC ACID - Safety Data Sheet. ChemicalBook. (2025-08-16).
  • Standard Operating Procedure for Pyridine. University of Washington.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • PRODUCTION, IMPORT, USE, AND DISPOSAL. Agency for Toxic Substances and Disease Registry.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. (2025-05-21).
  • SAFETY DATA SHEET - 3-Aminopyridine. Fisher Scientific. (2025-12-18).
  • Pyridine 1 degree Safety Data Sheet. Jubilant Ingrevia Limited. (2024-01-25).
  • Safety Data Sheet: Pyridine. Carl ROTH.
  • 4-Amino-3-methylpyridine Safety Data Sheet. Jubilant Ingrevia Limited. (2024-03-12).
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.

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Personal protective equipment for handling Methyl 3-Aminopyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: Methyl 3-Aminopyridazine-4-carboxylate

As a Senior Application Scientist, it is imperative to approach the handling of any novel or specialized chemical with a proactive and informed safety mindset. Methyl 3-Aminopyridazine-4-carboxylate, a heterocyclic compound likely utilized in pharmaceutical and agrochemical research, requires careful management due to the potential hazards associated with its structural class. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, a thorough analysis of closely related aminopyridazine and aminopyridine derivatives provides a robust framework for establishing safe handling protocols. This guide synthesizes available data to provide essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.

Hazard Assessment: An Evidence-Based Approach

The toxicological properties of Methyl 3-Aminopyridazine-4-carboxylate have not been exhaustively investigated.[1] Therefore, a conservative approach to safety is warranted, assuming hazards similar to analogous compounds. The primary hazards associated with aminopyridine and pyridazine derivatives include:

  • Skin Irritation: Many related compounds are classified as causing skin irritation.[1][2]

  • Serious Eye Irritation/Damage: Causes serious eye irritation is a common warning for this class of chemicals.[1][2] Some related compounds may even cause serious eye damage.[3]

  • Respiratory Irritation: Inhalation may lead to respiratory irritation.[1][2][3]

  • Acute Toxicity: Depending on the specific analogue, there can be significant acute toxicity if swallowed, inhaled, or in contact with skin.[3]

Based on this data, it is prudent to handle Methyl 3-Aminopyridazine-4-carboxylate as a hazardous substance, implementing engineering controls and personal protective equipment to minimize all potential routes of exposure.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the final and critical barrier between the researcher and the chemical.[4] The following PPE is mandatory when handling Methyl 3-Aminopyridazine-4-carboxylate.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended.To prevent skin contact, which can lead to irritation or toxic effects.[3][5] The use of powder-free gloves is advised to avoid aerosolization of the compound.[4]
Eye and Face Protection Safety glasses with side shields are the minimum requirement. Chemical splash goggles and a face shield are necessary when there is a risk of splashing.[5][6]To protect against eye irritation or serious eye damage from splashes or airborne particles.[1][2][3]
Body Protection A fully buttoned laboratory coat. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron or suit should be worn.To protect the skin from accidental contact.
Respiratory Protection A NIOSH-approved respirator is required when handling the powder outside of a certified chemical fume hood or when there is a potential for aerosol generation.[7]To prevent inhalation, which can cause respiratory tract irritation.[1][2][3][8]

Experimental Workflow for PPE Selection

The level of PPE required is dictated by the specific experimental procedure. The following diagram illustrates a decision-making workflow for selecting appropriate PPE.

PPE_Selection_Workflow cluster_weighing Weighing cluster_dissolving Dissolution cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start: Handling Methyl 3-Aminopyridazine-4-carboxylate weighing Weighing Solid Compound start->weighing dissolving Dissolving in Solvent weighing->dissolving In Fume Hood? weighing_ppe Gloves, Lab Coat, Safety Glasses (Consider N95 if outside fume hood) weighing->weighing_ppe reaction Running Reaction dissolving->reaction dissolving_ppe Gloves, Lab Coat, Safety Goggles dissolving->dissolving_ppe workup Aqueous Work-up / Extraction reaction->workup reaction_ppe Gloves, Lab Coat, Safety Goggles (Consider Face Shield for splash risk) reaction->reaction_ppe purification Chromatography / Crystallization workup->purification workup_ppe Double Gloves, Lab Coat, Safety Goggles, Face Shield workup->workup_ppe end End of Procedure purification->end purification_ppe Gloves, Lab Coat, Safety Goggles purification->purification_ppe

Caption: PPE Selection Workflow for Handling Methyl 3-Aminopyridazine-4-carboxylate.

Operational and Disposal Plans: Ensuring a Safe Environment

Engineering Controls:

  • Ventilation: Always handle Methyl 3-Aminopyridazine-4-carboxylate in a certified chemical fume hood to minimize inhalation exposure.[1] A mechanical exhaust system is required.[1]

  • Eyewash and Safety Shower: Ensure that an operational eyewash station and safety shower are readily accessible in the immediate work area.[1]

Handling Procedures:

  • Preparation: Before starting work, ensure all necessary PPE is available and in good condition. Inspect gloves for any signs of degradation or perforation.[9]

  • Weighing: If possible, weigh the compound directly within the fume hood. If this is not feasible, wear a respirator during weighing in the open lab.

  • Transfers: Use a spatula or other appropriate tool for solid transfers. For solutions, use a syringe or cannula. Avoid creating dust or aerosols.[3][8][9][10]

  • After Handling: Wash hands and any exposed skin thoroughly with soap and water after handling the compound, even if gloves were worn.[1][3] Do not eat, drink, or smoke in the laboratory.[2][3]

Spill Management:

  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an absorbent material to contain the substance. Avoid generating dust.

  • Clean-up: Carefully sweep or vacuum the spilled material into a sealed, labeled container for disposal.[3][8][9]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal:

  • Chemical Waste: Dispose of Methyl 3-Aminopyridazine-4-carboxylate and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[1] Do not dispose of down the drain.[10]

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a sealed bag and disposed of as hazardous waste.

Emergency Procedures: Rapid and Effective Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][8]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air.[1][8] If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water.[3] Seek immediate medical attention.

By adhering to these guidelines, researchers can safely handle Methyl 3-Aminopyridazine-4-carboxylate, minimizing the risk of exposure and ensuring a secure laboratory environment.

References

  • Biosynth. (2022, April 29).
  • Sigma-Aldrich. (2025, November 6).
  • Sigma-Aldrich. (2025, November 6).
  • Jubilant Ingrevia Limited. (n.d.).
  • Capot Chemical. (2026, January 20).
  • (n.d.).
  • (n.d.).
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Fisher Scientific. (2014, September 11).
  • Jubilant Ingrevia Limited. (n.d.).
  • (n.d.). Personal protective equipment for preparing toxic drugs - GERPAC.
  • (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • (n.d.). Personal Protective Equipment (PPE) – Biorisk Management.
  • PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline.

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